2,3-Difluoro-4-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFNMZVCKBKXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673189 | |
| Record name | 2,3-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026989-94-5 | |
| Record name | 2,3-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,3-Difluoro-4-iodoaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-iodoaniline, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound serves as a valuable building block for creating complex molecular architectures. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of drug discovery.
Chemical Identity and Properties
While this compound is a specific isomer, a unique CAS number is not readily found in major chemical databases, suggesting it may be a novel or less common research chemical. However, its fundamental properties can be defined.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Calculated/Predicted) | 2,5-Difluoro-4-iodoaniline[1] | 2,6-Difluoro-4-iodoaniline[2] | 2-Fluoro-4-iodoaniline[3][4][5] |
| CAS Number | Not readily available | 155906-13-1[1] | 141743-49-9 | 29632-74-4[3][4][5] |
| Molecular Formula | C₆H₄F₂IN | C₆H₄F₂IN[1] | C₆H₄F₂IN[2] | C₆H₅FIN[4][5] |
| Molecular Weight | 255.00 g/mol | 255.00 g/mol [1][2] | 255.00 g/mol [2] | 237.01 g/mol [3][4] |
| Appearance | Predicted: Solid (Off-white to brown) | - | - | Off-white to brown crystal or powder[5] |
| Melting Point | Predicted: 50-70 °C | - | - | 55-57 °C[3] |
| Boiling Point | Predicted: ~270 °C | - | - | - |
| SMILES | C1=CC(=C(C(=C1N)F)F)I | C1=C(C(=CC(=C1F)I)F)N[1] | C1=C(C=C(C(=C1F)N)F)I[2] | Nc1ccc(I)cc1F[3] |
| InChI Key | UPFNMZVCKBKXJD-UHFFFAOYSA-N | DQTJNHXTFILGGG-UHFFFAOYSA-N[1] | HCUZNQLIMDDCHF-UHFFFAOYSA-N[2] | CUMTUBVTKOYYOU-UHFFFAOYSA-N[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a two-step process: the synthesis of the precursor 2,3-difluoroaniline, followed by electrophilic iodination.
A plausible route to the precursor, 2,3-difluoroaniline, starts from the readily available 2,3-dichloronitrobenzene. This multi-step process involves fluorination, reduction, a Schiemann reaction, and finally amination[6].
This protocol is adapted from established methods for the iodination of anilines[7]. The amino group of the precursor is a strong activating group, directing the electrophilic iodine primarily to the para position.
Experimental Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2,3-Difluoroaniline | 129.11 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 |
| Iodine (I₂) | 253.81 |
| Deionized Water | 18.02 |
| Diethyl Ether | 74.12 |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 2,3-difluoroaniline (e.g., 6.45 g, 0.05 mol) and sodium bicarbonate (6.30 g, 0.075 mol) in 100 mL of deionized water.
-
Cooling: Cool the mixture in an ice bath to approximately 10-15 °C.
-
Iodination: While stirring vigorously, add powdered iodine (12.7 g, 0.05 mol) portion-wise over 30 minutes. Ensure the temperature remains below 20 °C.
-
Reaction Completion: Continue stirring for an additional 30-60 minutes after the final addition of iodine. The disappearance of the iodine color indicates the reaction is nearing completion.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted salts.
-
Extraction & Drying: Transfer the crude solid to a separatory funnel. Dissolve/extract the product into diethyl ether. Wash the ether layer with brine, then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
Caption: Proposed synthesis workflow for this compound.
Applications in Drug Development and Research
Halogenated anilines, particularly iodoanilines, are versatile intermediates in the synthesis of pharmaceuticals and other high-value organic compounds. The iodine atom serves as a key functional handle for introducing further molecular complexity.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward formation of carbon-carbon bonds, a fundamental transformation in drug synthesis[8]. Researchers can utilize this compound to attach this moiety to other fragments, building the core structures of potential drug candidates[9][10].
-
Active Pharmaceutical Ingredients (APIs): Iodoanilines are integral building blocks for a variety of APIs. For instance, 2-Fluoro-4-iodoaniline is a known moiety of TAK-733, a selective inhibitor of MEK2, indicating the utility of this class of compounds in developing targeted therapies, particularly in oncology[5]. The unique electronic properties conferred by the two fluorine atoms in this compound can influence a molecule's binding affinity, metabolic stability, and bioavailability[].
-
Scaffold for Novel Therapeutics: The difluoro-iodo-aniline scaffold can be used to generate libraries of novel compounds for screening against various biological targets. The strategic placement of fluorine atoms can enhance binding interactions and improve pharmacokinetic profiles, making this an attractive starting point for developing new treatments for cancer, inflammatory diseases, and viral infections[9].
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on safety data for closely related iodo-fluoroanilines, the following precautions should be observed. The compound should be handled as a hazardous substance.
Table 2: GHS Hazard Statements for Related Iodoanilines
| Hazard Statement | Description | Applies to |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | 2-Fluoro-4-iodoaniline |
| H315 | Causes skin irritation. | 2-Fluoro-4-iodoaniline |
| H319 | Causes serious eye irritation. | 2-Fluoro-4-iodoaniline |
| H335 | May cause respiratory irritation. | 2-Fluoro-4-iodoaniline |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
References
- 1. 2,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 18960027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluor-4-iodanilin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. nbinno.com [nbinno.com]
- 9. calibrechem.com [calibrechem.com]
- 10. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]
In-Depth Technical Guide to 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-iodoaniline, a halogenated aniline derivative of increasing interest in medicinal chemistry and materials science. This document summarizes its molecular characteristics, provides a potential experimental protocol for its synthesis, and outlines its significance as a building block in the development of novel therapeutics.
Core Molecular and Physical Data
This compound is a substituted aromatic amine with the chemical formula C₆H₄F₂IN. The presence of two fluorine atoms and an iodine atom on the aniline ring imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 255.00 g/mol | [1] |
| Chemical Formula | C₆H₄F₂IN | [1] |
| CAS Number | 1026989-94-5 | |
| Canonical SMILES | C1=CC(=C(C(=C1N)F)F)I | [1] |
| InChI Key | UPFNMZVCKBKXJD-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 254.93565 Da | [1] |
Spectroscopic and Physicochemical Properties
Table of Spectroscopic Data for Related Compounds:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Fluoro-4-iodoaniline | 3.55 (br s, 2H), 6.52 (dd), 7.20 (ddd), 7.27 (dd)[2] | Data not readily available | 3500-2200, 3400, 3320[2] | 237 (M⁺)[3] |
| 2,3-Difluoroaniline | 3.77 (s, 2H), 6.48-6.49 (m, 2H), 6.798 (m, 1H)[4] | Data available[4] | Data available | 129 (M⁺)[4] |
Note: The data presented above is for related compounds and should be used for comparative purposes only.
Synthesis of this compound: An Experimental Protocol
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the halogenation of anilines. The following is a proposed experimental protocol based on the iodination of a difluoroaniline precursor.
Objective: To synthesize this compound from 2,3-difluoroaniline.
Materials:
-
2,3-Difluoroaniline
-
Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Mild base (e.g., sodium bicarbonate)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-difluoroaniline in an appropriate anhydrous solvent.
-
Iodination: Cool the solution in an ice bath. Prepare a solution of the iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) in the same anhydrous solvent and add it dropwise to the cooled aniline solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation and Characterization: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Role in Drug Discovery and Development
Halogenated anilines, including this compound, are valuable building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The iodine atom provides a reactive handle for further chemical modifications, particularly for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing complex molecular architectures.
The diagram below illustrates a generalized workflow where this compound serves as a key starting material in a drug discovery pipeline.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the standard precautions for halogenated anilines. These compounds are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. PubChemLite - this compound (C6H4F2IN) [pubchemlite.lcsb.uni.lu]
- 2. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodoaniline is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the aniline core, imparts specific reactivity and properties that are advantageous for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, with a focus on its application in drug discovery.
Chemical and Physical Properties
While some physical properties of this compound are not extensively reported in publicly available literature, the available data, primarily from a documented synthesis and characterization, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂IN | |
| Molecular Weight | 255.00 g/mol | |
| CAS Number | 1026989-94-5 | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct iodination of 2,3-difluoroaniline.
Experimental Protocol
Materials:
-
2,3-difluoroaniline
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
5% Hydrochloric acid (HCl) aqueous solution
-
Deionized water
Procedure:
-
To a single-necked round-bottom flask containing 70 mL of deionized water, add 2,3-difluoroaniline (5.0 g, 38.73 mmol) and sodium bicarbonate (5.4 g, 63.9 mmol) at room temperature.
-
To this stirring suspension, add iodine (14.8 g, 58.1 mmol).
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, neutralize the reaction by adding a 5% aqueous solution of hydrochloric acid until the solution reaches a neutral pH.
-
The resulting crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield this compound as a white solid.[3]
Spectroscopic Data
The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 6.94 (t, J = 8.4 Hz, 1H) | δ 148.4 (d, J = 243.1 Hz) |
| δ 6.42 (t, J = 8.4 Hz, 1H) | δ 139.1 (d, J = 11.2 Hz) |
| δ 3.95 (s, 2H) | δ 125.7 (d, J = 4.5 Hz) |
| δ 114.8 (d, J = 17.9 Hz) | |
| δ 113.4 (d, J = 3.4 Hz) | |
| δ 83.9 |
Reference: Master's Thesis, National Chiao Tung University[3]
Mass Spectrometry (MS)
| Parameter | Value |
| m/z | 255.0 |
Reference: Master's Thesis, National Chiao Tung University[3]
Infrared (IR) Spectroscopy
-
N-H stretching: 3300-3500 cm⁻¹ (for the amine group)
-
C-F stretching: 1100-1400 cm⁻¹ (strong absorptions)
-
C-I stretching: 500-600 cm⁻¹
-
Aromatic C=C stretching: 1450-1600 cm⁻¹
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the three different functional groups on the aromatic ring: the amino group, the fluorine atoms, and the iodine atom. The iodine atom is a particularly useful handle for synthetic transformations, readily participating in various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
A notable application of this compound is in the synthesis of kinase inhibitors. Specifically, it has been utilized as a starting material in the development of MEK (MAPK/ERK Kinase) inhibitors.[4] MEK is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Role in MEK Inhibition and the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Inhibiting MEK can therefore block downstream signaling and inhibit cancer cell growth.
The synthesis of potent and selective MEK inhibitors often involves the construction of a core scaffold that can be modified to optimize binding affinity and pharmacokinetic properties. This compound provides a versatile platform for such modifications, where the aniline moiety can be functionalized and the iodo group can be used for coupling to other fragments of the inhibitor.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and the presence of multiple, differentially reactive functional groups make it an attractive starting material for the preparation of complex, biologically active molecules. The availability of its spectroscopic data allows for reliable characterization, ensuring its purity and identity in synthetic workflows. The demonstrated application in the synthesis of MEK inhibitors highlights its importance in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational understanding of the chemical properties of this compound for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
Spectroscopic Profile of 2,3-Difluoro-4-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-difluoro-4-iodoaniline. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data and data from closely related analogs to offer a robust analytical profile. The methodologies described herein are based on standard protocols for the analysis of halogenated anilines.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₄F₂IN
-
Molecular Weight: 255.00 g/mol
-
Monoisotopic Mass: 254.93565 Da[1]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques. This data is inferred from spectral databases and analysis of similar halogenated aniline compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.1 - 7.3 | m | - | Aromatic-H |
| ~ 6.7 - 6.9 | m | - | Aromatic-H |
| ~ 4.0 (broad s) | s | - | -NH₂ |
Note: The chemical shifts for the aromatic protons are complex due to fluorine-proton coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 (d) | C-F |
| ~ 145 - 150 (d) | C-F |
| ~ 135 - 140 | C-NH₂ |
| ~ 120 - 125 | C-H |
| ~ 115 - 120 | C-H |
| ~ 85 - 90 | C-I |
Note: Carbon signals are expected to show splitting due to carbon-fluorine coupling.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3300 | N-H Stretching (asymmetric & symmetric) |
| 1600 - 1620 | N-H Bending |
| 1500 - 1580 | C=C Aromatic Ring Stretching |
| 1200 - 1300 | C-N Stretching |
| 1000 - 1100 | C-F Stretching |
| 500 - 600 | C-I Stretching |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 255 | [M]⁺ (Molecular Ion) |
| 128 | [M-I]⁺ |
| 101 | [M-I-HCN]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data presented. These are standard procedures for the analysis of halogenated anilines.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 s.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3]
-
GC Conditions:
-
Injector Temperature: 250°C.[2]
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[2]
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the general fragmentation pathway expected in mass spectrometry.
References
Technical Guide to the ¹H NMR Spectrum of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-iodoaniline is a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. The fluorine and iodine substituents provide unique properties and potential for further functionalization, making it a valuable building block. A thorough understanding of its structure is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for its characterization in solution.
This guide provides a detailed overview of the expected ¹H NMR spectrum of this compound, a standardized experimental protocol for its acquisition, and an interpretation of the spectral data. As of the date of this document, specific experimental ¹H NMR data for this compound is not widely available in public spectroscopic databases. Therefore, the data presented herein is a prediction based on established principles of NMR spectroscopy and known substituent effects.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals for two distinct aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing and coupling effects of the fluorine and iodine atoms.
The predicted spectral data, assuming a standard deuterated solvent like CDCl₃ and a 400 MHz spectrometer, are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-5 | 6.8 - 7.0 | ddd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁵J(H-F) ≈ 2-3 Hz | 1H |
| H-6 | 6.5 - 6.7 | ddd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 9-11 Hz, ⁴J(H-F) ≈ 1-2 Hz | 1H |
| -NH₂ | 3.5 - 4.5 | br s | N/A | 2H |
Note: ddd = doublet of doublet of doublets, br s = broad singlet. The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature.
Structural and Logical Relationships
The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.
Interpretation of the Predicted Spectrum
-
Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, form an AX spin system, meaning their chemical shifts are well-separated.
-
H-5: This proton is expected to appear at a higher chemical shift (further downfield) due to the deshielding effect of the adjacent iodine atom. Its signal will be split into a doublet by the neighboring H-6 (³J), a doublet by the meta F-3 (⁴J), and another doublet by the para F-2 (⁵J), resulting in a doublet of doublet of doublets (ddd).
-
H-6: This proton is ortho to the electron-donating amino group and is therefore expected to be the most upfield of the aromatic protons. Its signal will be split into a doublet by H-5 (³J), a doublet by the ortho F-2 (³J), and a smaller doublet by the meta F-3 (⁴J), also resulting in a doublet of doublet of doublets (ddd).
-
-
Amine Protons (-NH₂): The two protons of the amino group are typically observed as a broad singlet. Their chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom often obscures any coupling to the aromatic protons. The chemical shift can vary significantly based on the experimental conditions.
Experimental Protocol for ¹H NMR Acquisition
This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.[1][2]
A. Sample Preparation [1]
-
Weigh 5-10 mg of purified this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
B. Instrumentation and Parameters [1]
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H.
-
Temperature: 25 °C (298 K).
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds. A delay of at least 1 second is recommended to allow for full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
C. Data Processing [1]
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a polynomial function to correct the baseline for a flat and level appearance.
-
Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If using DMSO-d₆, reference its residual peak to δ 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
The following workflow diagram outlines the major steps in the characterization process.
Caption: Standard workflow for the acquisition and analysis of a ¹H NMR spectrum.
References
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3-Difluoro-4-iodoaniline, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the predicted ¹³C NMR spectral data, detailed experimental protocols for its acquisition, and logical workflows to aid in spectral interpretation and analysis.
Predicted ¹³C NMR Spectral Data
Due to the absence of publicly available experimental ¹³C NMR data for this compound, the chemical shifts have been estimated using empirical additivity rules based on the substituent chemical shifts (SCS) of the amino (-NH₂), fluoro (-F), and iodo (-I) groups on a benzene ring. The base chemical shift of benzene (128.5 ppm) is used as a starting point.
The prediction involves the summation of the SCS parameters for each substituent at the ipso, ortho, meta, and para positions relative to that substituent. It is important to note that in polysubstituted benzenes, particularly with adjacent substituents, steric and electronic interactions can lead to deviations from simple additivity.[1]
Table 1: Substituent Chemical Shift (SCS) Parameters for -NH₂, -F, and -I
| Substituent | C-1 (ipso) | C-2 (ortho) | C-3 (meta) | C-4 (para) |
| -NH₂ | +18.0 | -13.3 | +0.9 | -9.8 |
| -F | +34.8 | -12.9 | +1.4 | -4.5 |
| -I | -32.0 | +10.2 | +2.9 | +1.0 |
Data compiled from established literature values.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts and Expected C-F Coupling Constants for this compound
The predicted chemical shifts (δ) in ppm are calculated as follows for each carbon atom: δ(C) = 128.5 + ΣSCS
| Carbon | Substituents' Relative Positions & SCS Contributions | Predicted δ (ppm) | Expected C-F Coupling |
| C-1 | ipso-NH₂, ortho-F, meta-F, meta-I | 128.5 + 18.0 - 12.9 + 1.4 + 2.9 = 137.9 | ³J(CF) ≈ 3-4 Hz |
| C-2 | ipso-F, ortho-NH₂, ortho-F, para-I | 128.5 + 34.8 - 13.3 - 12.9 + 1.0 = 138.1 | ¹J(CF) ≈ 245 Hz, ²J(CF) ≈ 20 Hz |
| C-3 | ipso-F, ortho-F, meta-NH₂, meta-I | 128.5 + 34.8 - 12.9 + 0.9 + 2.9 = 154.2 | ¹J(CF) ≈ 245 Hz, ²J(CF) ≈ 20 Hz |
| C-4 | ipso-I, ortho-F, meta-F, para-NH₂ | 128.5 - 32.0 + 1.4 + 1.4 - 9.8 = 89.5 | ²J(CF) ≈ 20-30 Hz, ³J(CF) ≈ 3-4 Hz |
| C-5 | meta-NH₂, para-F, ortho-I, meta-F | 128.5 + 0.9 - 4.5 + 10.2 + 1.4 = 136.5 | ³J(CF) ≈ 7-8 Hz, ⁴J(CF) ≈ 3-4 Hz |
| C-6 | ortho-NH₂, meta-I, para-F, meta-F | 128.5 - 13.3 + 2.9 - 4.5 + 1.4 = 115.0 | ²J(CF) ≈ 20-30 Hz, ⁴J(CF) ≈ 3-4 Hz |
Note: The predicted chemical shifts are estimations and may vary from experimental values. The C-F coupling constants are typical ranges for aromatic fluorine compounds and provide valuable structural information.[3][4]
Experimental Protocols
The following section details a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
2.1 Sample Preparation
-
Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5] For extended experiments or if the sample is of limited availability, lower concentrations can be used with an increased number of scans.
-
Solvent Selection: A deuterated solvent is required to provide an internal lock signal for the NMR spectrometer. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple solvent signal.[6] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if the compound has poor solubility in CDCl₃.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Cap the NMR tube securely.
-
2.2 NMR Spectrometer Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): This will depend on the sample concentration. For a concentrated sample (50-100 mg), 128 to 1024 scans should provide a good spectrum. For more dilute samples, a significantly higher number of scans will be required.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of carbon chemical shifts.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
2.3 Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
Visualized Logical Relationships and Workflows
Diagram 1: Substituent Effects on ¹³C NMR Chemical Shifts
Caption: Logical workflow for predicting ¹³C chemical shifts.
Diagram 2: Experimental Workflow for ¹³C NMR Analysis
Caption: Standard experimental workflow for ¹³C NMR analysis.
References
Interpreting the Molecular Fingerprint: A Guide to the FTIR Spectrum of 2,3-Difluoro-4-iodoaniline
For Immediate Release
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Difluoro-4-iodoaniline, a complex aromatic compound with significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the vibrational modes and a protocol for spectral acquisition.
Introduction
This compound is a substituted aromatic amine. Its molecular structure, featuring a benzene ring with fluoro, iodo, and amino functional groups, gives rise to a unique and complex infrared spectrum. Understanding this "molecular fingerprint" is crucial for its identification, purity assessment, and the study of its chemical interactions. FTIR spectroscopy, a technique that measures the absorption of infrared radiation by a molecule's vibrational bonds, is an invaluable tool for this purpose.
Predicted FTIR Spectral Data
The following table summarizes the expected characteristic absorption bands in the FTIR spectrum of this compound. These predictions are based on the known vibrational frequencies of analogous functional groups and substituted aromatic systems.[1][2][3][4]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3500 - 3300 | N-H Stretching | Primary aromatic amines typically show two bands in this region: an asymmetric and a symmetric stretch.[3][4] |
| 3100 - 3000 | Aromatic C-H Stretching | These absorptions are characteristic of C-H bonds on the benzene ring.[1][2][5] |
| 1650 - 1580 | N-H Bending (Scissoring) | This band arises from the in-plane bending of the N-H bonds in the primary amine group.[3][4] |
| 1600 - 1400 | Aromatic C=C In-Ring Stretching | The benzene ring exhibits several bands in this region due to the stretching of the carbon-carbon double bonds.[1][2] |
| 1335 - 1250 | Aromatic C-N Stretching | The stretching vibration of the bond between the aromatic ring and the nitrogen atom of the amine group.[3][4] |
| 1250 - 1000 | C-F Stretching | The strong electronegativity of fluorine results in a strong absorption band in this region. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can be indicative of the substitution pattern on the benzene ring.[1][5] |
| Below 600 | C-I Stretching | The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is found at lower wavenumbers. |
Experimental Protocol: Acquiring the FTIR Spectrum
This section outlines a standard procedure for obtaining the FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To acquire a high-quality FTIR spectrum of solid this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range should be set to 4000 - 400 cm⁻¹.
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
-
Cleaning: After the measurement, carefully remove the sample from the ATR crystal. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropyl alcohol) and allow it to dry completely.
Logical Workflow for Spectral Interpretation
The interpretation of the FTIR spectrum of this compound follows a systematic approach. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the interpretation of the FTIR spectrum.
Detailed Spectral Analysis
A detailed analysis of the FTIR spectrum of this compound involves the assignment of the observed absorption bands to specific molecular vibrations.
-
N-H Vibrations: The presence of a primary amine group (-NH₂) is confirmed by two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] Additionally, a characteristic N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[3][4]
-
Aromatic Ring Vibrations: The aromatic nature of the molecule is evident from the C-H stretching vibrations appearing above 3000 cm⁻¹.[1][2] The in-ring C=C stretching vibrations will produce a series of bands between 1600 and 1400 cm⁻¹.[1][2] The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[1][5]
-
Carbon-Heteroatom Vibrations: The strong C-F stretching vibrations are anticipated to be prominent in the 1250-1000 cm⁻¹ region. The C-N stretching of the aromatic amine will be observed around 1335-1250 cm⁻¹.[3][4] The C-I stretching vibration, due to the heavier iodine atom, will be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.
Conclusion
The FTIR spectrum of this compound provides a rich source of structural information. By systematically analyzing the characteristic absorption bands, researchers can confirm the presence of key functional groups and the overall molecular structure. This technical guide serves as a comprehensive resource for the interpretation of this important molecule's infrared spectrum, facilitating its application in various scientific and industrial fields.
References
Mass Spectrometry Fragmentation of 2,3-Difluoro-4-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 2,3-difluoro-4-iodoaniline. The content is curated for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization. This guide outlines the core fragmentation pathways, presents data in a structured format, and includes detailed experimental protocols and workflow visualizations.
Core Concepts in the Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is governed by the relative bond strengths and the stability of the resulting fragments. The molecular ion ([M]•+) is formed by the loss of an electron and is expected to be a prominent peak in the spectrum due to the stability of the aromatic ring[1][2]. The molecular weight of this compound is 237.01 g/mol [3][4].
The primary fragmentation pathways are anticipated to involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. The subsequent loss of other substituents and fragmentation of the aromatic ring can also occur. Deiodination is a well-documented fragmentation pattern for iodinated aromatic compounds[5].
Predicted Fragmentation Data
The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratio (m/z), and their hypothetical relative abundance. This data is theoretical and based on established fragmentation principles of similar halogenated aromatic compounds.
| m/z | Proposed Fragment Ion | Formula | Proposed Neutral Loss | Hypothetical Relative Abundance (%) |
| 237 | [M]•+ | [C₆H₄F₂IN]•+ | - | 85 |
| 110 | [M - I]⁺ | [C₆H₄F₂N]⁺ | I• | 100 (Base Peak) |
| 83 | [C₅H₂F₂]⁺ | [C₅H₂F₂]⁺ | I•, HCN | 45 |
| 91 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | I•, F•, HCN | 30 |
| 127 | [I]⁺ | I⁺ | C₆H₄F₂N• | 20 |
Experimental Protocol for Mass Spectrometry Analysis
This section provides a generalized protocol for the analysis of a solid aromatic compound like this compound using Electron Ionization Mass Spectrometry (EI-MS).
1. Sample Preparation:
-
Ensure the this compound sample is of high purity to avoid interference from impurities.
-
No derivatization is typically required for EI-MS analysis of this compound.
2. Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is suitable.
-
Ionization Source: Electron Ionization (EI) is the most common method for such compounds.
-
Ion Source Temperature: Typically set between 200-250 °C to ensure sample vaporization.
-
Electron Energy: Standard electron energy of 70 eV is used to induce fragmentation[2].
-
Mass Range: Scan a mass range that includes the molecular weight of the analyte, for instance, m/z 50-300.
3. Sample Introduction:
-
Direct Insertion Probe (DIP): For solid samples, a direct insertion probe is a common introduction method. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Gas Chromatography (GC) Inlet: If the compound is sufficiently volatile and thermally stable, it can be introduced through a GC system, which also provides separation from any impurities.
4. Data Acquisition:
-
Acquire the mass spectrum by scanning the specified mass range.
-
Ensure proper calibration of the mass spectrometer to obtain accurate mass measurements[6]. External and internal calibration methods can be employed.
5. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.
-
Compare the obtained spectrum with spectral libraries (if available) or predict fragmentation pathways based on chemical principles.
Visualizing the Fragmentation and Workflow
The following diagrams, created using the DOT language, illustrate the proposed fragmentation pathway of this compound and a general experimental workflow for its mass spectrometric analysis.
Caption: Proposed EI fragmentation pathway of this compound.
Caption: General experimental workflow for MS analysis.
References
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-iodoaniline
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-difluoro-4-iodoaniline, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The synthesis involves a two-stage process: the preparation of the precursor 2,3-difluoroaniline, followed by its regioselective iodination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and quantitative data to facilitate its practical application.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of 2,3-difluoroaniline from a suitable starting material, such as 2,3-dichloronitrobenzene. The second step is the direct iodination of 2,3-difluoroaniline at the para-position to the amino group.
Below is a DOT script that visualizes the overall synthesis pathway.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
This multi-step synthesis starts with the readily available 2,3-dichloronitrobenzene and proceeds through fluorination, reduction, a Schiemann reaction, and finally amination to yield 2,3-difluoroaniline.[1]
2.1.1. Preparation of 3-Chloro-2-fluoronitrobenzene
-
Reaction: 2,3-Dichloronitrobenzene is reacted with potassium fluoride in a polar aprotic solvent to selectively replace one chlorine atom with fluorine.
-
Procedure:
-
To a 500 ml four-hole reaction flask, add 192 g (1.0 mol) of 2,3-dichloronitrobenzene, 69.6 g (1.2 mol) of anhydrous potassium fluoride, and 200 g of dimethyl sulfoxide (DMSO).[1]
-
Heat the mixture to 170-175 °C and maintain this temperature for 8 hours.[1]
-
Cool the reaction mixture to 50 °C and filter.
-
Wash the filter cake with 150 ml of toluene.
-
Combine the filtrates and recover the solvent by distillation.
-
Purify the residue by vacuum distillation to obtain 3-chloro-2-fluoronitrobenzene.
-
2.1.2. Preparation of 3-Chloro-2-fluoroaniline
-
Reaction: The nitro group of 3-chloro-2-fluoronitrobenzene is reduced to an amino group.
-
Procedure: A standard reduction procedure, for instance, using iron powder in the presence of an acid like hydrochloric acid, can be employed.
2.1.3. Preparation of 2,3-Difluorochlorobenzene via Schiemann Reaction
-
Reaction: 3-Chloro-2-fluoroaniline is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to replace the amino group with fluorine.
-
Procedure:
-
Diazotize 3-chloro-2-fluoroaniline to form the corresponding diazonium salt.
-
The diazonium salt is then subjected to thermal decomposition to yield 2,3-difluorochlorobenzene.[1]
-
2.1.4. Preparation of 2,3-Difluoroaniline
-
Reaction: The chlorine atom of 2,3-difluorochlorobenzene is substituted with an amino group.
-
Procedure:
-
In a 500 ml pressure reactor, add 230 g of 29% aqueous ammonia, 74.25 g (0.5 mol) of 2,3-difluorochlorobenzene, and 1.6 g of red copper oxide.[1]
-
Seal the reactor and heat to 175-180 °C, which will generate a pressure of about 4.0 MPa.[1]
-
Maintain these conditions to complete the amination reaction.
-
After cooling, the product 2,3-difluoroaniline can be isolated and purified.
-
This step involves the direct electrophilic iodination of 2,3-difluoroaniline. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atoms, the iodine is expected to be introduced at the para position (position 4). This procedure is adapted from the iodination of other anilines.[2][3]
-
Reaction: 2,3-Difluoroaniline is reacted with iodine in the presence of a base to neutralize the hydrogen iodide formed during the reaction.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,3-difluoroaniline (1.0 equivalent) in water.
-
Add sodium bicarbonate (1.2 equivalents) to the solution.[2]
-
Cool the mixture to 12-15 °C using an ice bath.[2]
-
With efficient mechanical stirring, add powdered iodine (0.8 equivalents) in portions over a period of 30 minutes.[2]
-
Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.[2]
-
Collect the crude this compound, which precipitates as a solid, by filtration.
-
Wash the solid with water and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or gasoline.[2][3]
-
Quantitative Data
The following tables summarize the quantitative data for the key reaction steps.
Table 1: Synthesis of 3-Chloro-2-fluoronitrobenzene
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2,3-Dichloronitrobenzene | 192.00 | 192 | 1.0 | - |
| Potassium Fluoride | 58.10 | 69.6 | 1.2 | - |
| 3-Chloro-2-fluoronitrobenzene | 175.55 | 142.2 | 0.81 | 81 |
Table 2: Synthesis of 2,3-Difluoroaniline
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| 2,3-Difluorochlorobenzene | 148.55 | 74.25 | 0.5 | - |
| 2,3-Difluoroaniline | 129.11 | - | - | High Yield |
Table 3: Iodination of Aniline (Model Reaction)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Aniline | 93.13 | 110 | 1.2 | - |
| Iodine | 253.81 | 254 | 1.0 | - |
| Sodium Bicarbonate | 84.01 | 150 | 1.8 | - |
| p-Iodoaniline | 219.03 | 165-185 | 0.75-0.84 | 75-84 |
Note: The yield for the synthesis of 2,3-difluoroaniline is stated as "high-yield" in the source material. The iodination data is based on a model reaction with aniline and may vary for 2,3-difluoroaniline.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the iodination step.
Figure 2: Experimental workflow for the iodination of 2,3-difluoroaniline.
References
An In-depth Technical Guide to the Reactivity and Electronic Properties of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-iodoaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho and meta to the amino group and a reactive iodine atom para to the amino group, imparts distinct electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, electronic characteristics, and key reactions of this compound, offering valuable insights for its application in the development of novel pharmaceuticals and functional materials. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from structurally similar compounds and computational predictions to provide a thorough and practical resource.
Physicochemical and Spectroscopic Data
While experimental data for this compound is scarce in publicly available literature, its basic properties can be predicted based on its structure and comparison with related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₆H₄F₂IN |
| Molecular Weight | 255.00 g/mol |
| Monoisotopic Mass | 254.93565 Da[1] |
| XlogP (predicted) | 2.1[1] |
| Melting Point | Not available |
| Boiling Point | Not available |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) will show complex splitting patterns due to ¹H-¹⁹F and ¹H-¹H couplings. The amino protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 100-160 ppm. Carbon atoms attached to fluorine will show large C-F coupling constants. The carbon attached to iodine will be significantly shielded. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 255. Characteristic fragmentation pattern involving loss of iodine and fluorine atoms. |
| IR Spectroscopy | N-H stretching bands (approx. 3300-3500 cm⁻¹), C-F stretching bands (approx. 1200-1300 cm⁻¹), and C-I stretching bands (approx. 500-600 cm⁻¹). |
Synthesis of this compound
A plausible synthetic route to this compound involves the direct iodination of 2,3-difluoroaniline.
Experimental Protocol: Iodination of 2,3-Difluoroaniline
This protocol is a general procedure adapted from the iodination of other substituted anilines and may require optimization for 2,3-difluoroaniline.
Materials:
-
2,3-Difluoroaniline
-
Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
-
Solvent (e.g., dichloromethane, acetonitrile, or acetic acid)
-
Sodium bicarbonate or sodium thiosulfate solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve 2,3-difluoroaniline in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the iodinating agent (ICl or NIS) in the same solvent to the cooled aniline solution with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Synthetic workflow for this compound.
Electronic Properties
The electronic properties of this compound are governed by the interplay of the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms.
-
Inductive and Resonance Effects: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The iodine atom also has a -I effect and a very weak +R effect. The amino group is a strong electron-donating group through resonance (+R) and has a weaker -I effect.
-
Electron Density: The net effect is a modulation of the electron density on the aromatic ring. The ortho and meta fluorine atoms decrease the electron density, making the ring less susceptible to electrophilic attack compared to aniline. The para-iodo substituent further influences the regioselectivity of reactions.
-
HOMO-LUMO Gap: Computational studies on similar haloanilines suggest that the introduction of halogens lowers both the HOMO and LUMO energy levels, but the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap compared to aniline. This smaller gap can influence the molecule's reactivity and its potential use in electronic materials.
Reactivity and Key Transformations
The presence of the C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to synthesize substituted 2,3-difluorobiphenylamines.
This is a general protocol and specific conditions may need to be optimized for different coupling partners.
Materials:
-
This compound
-
Aryl or vinyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines to synthesize N-aryl-2,3-difluoro-4-aminoanilines.[2][3][4][5]
This is a general protocol and specific conditions will depend on the amine coupling partner.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)
-
Ligand (e.g., BrettPhos, RuPhos)
-
Base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Conclusion
This compound represents a valuable and highly functionalized building block for organic synthesis. Its unique electronic properties, arising from the combination of fluoro, iodo, and amino substituents, make it an attractive starting material for the synthesis of complex molecules. The reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions provides a versatile handle for the introduction of a wide range of substituents. While direct experimental data on this specific isomer is limited, this guide provides a solid foundation for its synthesis and application by drawing parallels with closely related and well-studied analogues. Further experimental and computational studies are warranted to fully elucidate the properties and reactivity of this promising compound.
References
Stability and Storage of 2,3-Difluoro-4-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage guidelines for 2,3-Difluoro-4-iodoaniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific stability data for this compound, this guide draws upon information from safety data sheets, studies on analogous halogenated anilines, and established principles of chemical stability.
Core Stability Profile
This compound is a solid, crystalline compound that, like many aniline derivatives, is susceptible to degradation through several pathways. The primary factors influencing its stability are exposure to light, heat, and oxygen. Improper handling and storage can lead to discoloration (typically turning yellow or brown) and the formation of impurities, which can compromise its use in sensitive synthetic applications.
Inferred Degradation Pathways
Based on the reactivity of similar halogenated anilines, the following degradation pathways are considered plausible for this compound:
-
Oxidation: The amine functional group is prone to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities and various oxidation byproducts.
-
Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation. Photolytic degradation can involve the cleavage of the carbon-iodine bond or reactions involving the aromatic ring and the amine group.
-
Thermal Decomposition: At elevated temperatures, halogenated anilines can undergo decomposition. This may involve the cleavage of the carbon-halogen and carbon-nitrogen bonds, potentially leading to polymerization or the formation of more complex aromatic structures.
-
Microbial Degradation: While not a primary concern under controlled laboratory conditions, studies on other fluoroanilines have shown that microbial degradation can occur, typically through dehalogenation and hydroxylation of the aromatic ring.
Quantitative Stability Data (Illustrative)
| Parameter | Condition | Recommended Limit | Potential Observations |
| Appearance | Long-term (25°C/60% RH) | White to off-white crystalline solid | Gradual yellowing or browning over time |
| Accelerated (40°C/75% RH) | White to off-white crystalline solid | More rapid discoloration | |
| Purity (HPLC) | Long-term (25°C/60% RH) | ≥ 98.0% | Gradual decrease in purity with the appearance of minor degradation peaks |
| Accelerated (40°C/75% RH) | ≥ 98.0% | Faster rate of purity loss and increase in degradation products | |
| Photostability | ICH Q1B Option 2 | Report any significant change | Significant discoloration and/or >5% degradation |
| Thermal Stress | 60°C for 2 weeks | Report any significant change | Significant degradation and potential for melting point depression |
Recommended Storage and Handling Guidelines
To ensure the long-term integrity and purity of this compound, the following storage and handling procedures are recommended:
| Guideline | Specification | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes thermal degradation and potential sublimation. |
| Light | Keep in a dark place.[2] Protect from direct sunlight. | Prevents photodegradation, which can lead to discoloration and impurity formation. |
| Atmosphere | Keep container tightly sealed in a dry and well-ventilated place.[1] | Protects from atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Incompatible Materials | Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | Prevents chemical reactions that could degrade the compound. |
Experimental Protocols (General Framework)
Detailed experimental protocols for stability testing of this compound should be developed based on ICH guidelines (Q1A for stability testing and Q1B for photostability testing). The following provides a general framework for such studies.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and separating it from potential degradation products.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 60°C for 7 days.
-
Photodegradation: Expose the solid material to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.
Visualizations
Logical Relationship for Stability
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study.
Caption: General workflow for a chemical stability study.
References
Technical Guide on the Safe Handling of 2,3-Difluoro-4-iodoaniline
Chemical and Physical Properties
Quantitative data for 2,3-Difluoro-4-iodoaniline is not available. The following table summarizes the known properties of the closely related compound, 2-Fluoro-4-iodoaniline, to provide an estimate of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [2] |
| CAS Number | 29632-74-4 | [1][3] |
| Appearance | Off-white to brown crystal or powder | [4] |
| Melting Point | 55-57 °C | |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Hazard Identification and Classification
Based on the hazard classifications of 2-Fluoro-4-iodoaniline, the following hazards should be anticipated for this compound.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound was not found, the following procedures for related compounds can serve as a methodological reference for researchers.
Synthesis of 2-Fluoro-4-iodoaniline
A method for the synthesis of the related compound 2-Fluoro-4-iodoaniline involves the direct iodination of 2-fluoroaniline. In a representative procedure, coarse powdered iodine is added in portions to a stirred mixture of 2-fluoroaniline and sodium hydrogen carbonate.[6] Following the reaction, hydrochloric acid is added, and the mixture is stirred. The product is then extracted into an organic solvent such as ether. The organic extract is subsequently washed with brine, dried using a drying agent like magnesium sulfate (MgSO₄), and the solvent is removed under vacuum to yield the final product.[6]
General Procedure for the Purification of Halogenated Anilines
A general method for the purification of iodoanilines involves recrystallization from a suitable solvent. For instance, crude p-iodoaniline can be purified by dissolving it in a hot solvent like gasoline, followed by cooling the solution in an ice-salt mixture to induce crystallization.[7] The crystallized product is then collected by filtration and dried.[7] This technique can be adapted for the purification of this compound, with appropriate solvent selection based on its polarity and solubility.
Safety and Handling
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling halogenated anilines. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[8]
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[8]
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of halogenated anilines in a laboratory setting.
Spill Response
In the event of a spill, the following decision-making flowchart should be followed.
References
- 1. chemscene.com [chemscene.com]
- 2. sodiumiodide.net [sodiumiodide.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fishersci.com [fishersci.com]
- 6. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
2,3-Difluoro-4-iodoaniline: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential research applications of 2,3-Difluoro-4-iodoaniline, a halogenated aniline with significant promise as a versatile building block in medicinal chemistry and materials science. While direct experimental data on this specific isomer is limited, this document extrapolates its potential utility based on the well-documented applications of structurally similar compounds. The unique arrangement of its substituents—two fluorine atoms and an iodine atom on an aniline core—suggests its value in the synthesis of novel kinase inhibitors, advanced polymers, and other functional organic molecules. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and detailed hypothetical experimental protocols for its application in key research areas.
Introduction
Halogenated anilines are a cornerstone of modern organic synthesis, serving as critical intermediates in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine and iodine atoms onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in drug design and materials development. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
This compound is a structurally distinct isomer within this class of compounds. While not as extensively studied as other isomers, its substitution pattern suggests significant potential for the development of novel chemical entities. This guide aims to provide researchers with a foundational understanding of this molecule and to stimulate further investigation into its synthetic applications.
Physicochemical Properties
While experimental data for this compound is not widely available in the literature, its fundamental properties can be predicted based on its structure. A summary of its computed properties is presented in Table 1.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂IN | PubChem CID 46245401[1] |
| Molecular Weight | 255.00 g/mol | PubChem CID 46245401[1] |
| Monoisotopic Mass | 254.93565 Da | PubChem CID 46245401[1] |
| SMILES | C1=CC(=C(C(=C1N)F)F)I | PubChem CID 46245401[1] |
| InChIKey | UPFNMZVCKBKXJD-UHFFFAOYSA-N | PubChem CID 46245401[1] |
| Predicted XlogP | 2.1 | PubChem CID 46245401[1] |
Potential Research Applications
The unique structural features of this compound make it a promising candidate for several research applications, primarily in drug discovery and materials science.
Kinase Inhibitor Synthesis
The development of small molecule kinase inhibitors is a major focus in oncology and immunology research. Many successful kinase inhibitors incorporate a substituted aniline core that interacts with the ATP-binding site of the kinase. The fluorine atoms on the aniline ring can form crucial hydrogen bonds and enhance binding affinity, while the iodine atom allows for the introduction of larger, more complex side chains through cross-coupling reactions. These side chains can be designed to target specific regions of the kinase, leading to improved potency and selectivity.
The general workflow for synthesizing kinase inhibitors using a substituted aniline is depicted in the following diagram.
Caption: General workflow for kinase inhibitor synthesis.
Synthesis of Advanced Polymers and Materials
The reactivity of the carbon-iodine bond in this compound makes it a valuable monomer for the synthesis of novel polymers. Palladium-catalyzed reactions, such as Heck or Sonogashira coupling, can be employed to create polymers with unique electronic and photophysical properties. The presence of fluorine atoms in the polymer backbone can enhance thermal stability, chemical resistance, and solubility in organic solvents.
Hypothetical Experimental Protocols
The following protocols are provided as examples of how this compound could be utilized in a research setting. These are based on established methodologies for similar compounds.
Synthesis of a Substituted 4-Anilinoquinazoline Kinase Inhibitor Intermediate
This protocol describes a hypothetical Buchwald-Hartwig amination reaction to couple this compound with a 4-chloroquinazoline core.
Materials:
-
This compound (1.0 eq)
-
4-Chloroquinazoline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloroquinazoline, this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(2,3-difluoro-4-iodophenylamino)quinazoline intermediate.
Caption: Workflow for Buchwald-Hartwig amination.
Suzuki Cross-Coupling for C-C Bond Formation
This protocol outlines a hypothetical Suzuki coupling to introduce an aryl group at the 4-position of the aniline ring, replacing the iodine atom.
Materials:
-
4-(2,3-Difluorophenylamino)quinazoline intermediate (from 4.1) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve the 4-(2,3-difluorophenylamino)quinazoline intermediate and the arylboronic acid in the toluene/ethanol/water solvent mixture.
-
Add potassium carbonate to the mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-90 °C) and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final coupled product.
Conclusion
While this compound remains a relatively unexplored chemical entity, its structural characteristics strongly suggest its potential as a valuable building block in synthetic chemistry. Its unique combination of fluorine and iodine substituents offers a powerful tool for the design and synthesis of novel pharmaceuticals, particularly kinase inhibitors, and advanced materials. The hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this promising molecule. Further investigation into the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues in drug discovery and materials science.
References
A Technical Guide to Fluorinated Iodoanilines: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Fluorinated iodoanilines are a class of aromatic compounds that have garnered significant attention as versatile building blocks in medicinal chemistry and materials science. The strategic incorporation of both fluorine and iodine atoms onto the aniline scaffold provides a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the iodine atom serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.[1][2][3][4][5] This guide provides an in-depth review of the synthesis, properties, and key applications of fluorinated iodoanilines, with a focus on their role in the development of novel therapeutics.
Synthesis of Fluorinated Iodoanilines
The most common method for synthesizing fluorinated iodoanilines is the direct electrophilic iodination of the corresponding fluoroaniline. The regioselectivity of the iodination is directed by the activating amino group and the deactivating, ortho-para directing fluorine atom.
A general workflow for the synthesis of a fluorinated iodoaniline from a fluoroaniline starting material is depicted below.
Caption: General workflow for the synthesis of fluorinated iodoanilines.
Physicochemical and Spectroscopic Properties
The physical and electronic properties of fluorinated iodoanilines can be fine-tuned by the position and number of the fluorine substituents. These properties are critical for their reactivity and for the characteristics of the molecules derived from them.
Table 1: Physical Properties of Selected Fluorinated Iodoaniline Isomers
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-Fluoro-4-iodoaniline | 29632-74-4 | C₆H₅FIN | 237.01 |
| 4-Fluoro-2-iodoaniline | 51437-01-3 | C₆H₅FIN | 237.01 |
| 2,3,4,5-Tetrafluoro-6-iodoaniline | 88449-77-2 | C₆H₂F₄IN | 308.98 |
Source: PubChem CID 185694[6]
Table 2: Computed Electronic Properties of m-Fluoroaniline (MFA) and m-Iodoaniline (MIA) This data from a Density Functional Theory (DFT) study provides insight into the electronic contributions of the individual fluoro and iodo substituents on the aniline ring.[7][8][9]
| Property | m-Fluoroaniline (MFA) | m-Iodoaniline (MIA) |
| HOMO Energy (eV) | -6.54 | -6.12 |
| LUMO Energy (eV) | -0.65 | -0.91 |
| HOMO-LUMO Gap (eV) | 5.89 | 5.21 |
| Total Dipole Moment (Debye) | 3.7061 | 3.2442 |
Table 3: Spectroscopic Data for 2-Fluoro-4-iodoaniline
| Technique | Data Highlights |
|---|---|
| FT-IR (ATR-Neat) | Peaks corresponding to N-H stretching, C-N stretching, C-F stretching, and C-I stretching. |
| FT-Raman | Characteristic bands for the substituted benzene ring. |
Source: PubChem CID 185694[6]
Key Reactions and Applications in Drug Discovery
Fluorinated iodoanilines are invaluable precursors for synthesizing complex heterocyclic scaffolds used in drug discovery.[10] The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.
The Sonogashira coupling of ortho-iodoanilines with terminal alkynes is a powerful method for constructing fluorinated 2-alkynylanilines. These intermediates can then undergo cyclization to produce substituted indoles, a privileged scaffold in medicinal chemistry.[10]
Caption: Synthesis of fluorinated indoles from fluorinated iodoanilines.[10]
The incorporation of fluorine into drug molecules is a widely used strategy to improve their pharmacological profiles.[3] Key benefits include:
-
Enhanced Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[1][4]
-
Increased Binding Affinity : Fluorine's high electronegativity can lead to favorable interactions with biological targets.[1]
-
Modulated Lipophilicity : Strategic fluorination can alter a molecule's lipophilicity, affecting its solubility, permeability, and distribution.[2][5]
-
Improved Bioavailability : By enhancing metabolic stability and membrane permeability, fluorine can lead to better oral bioavailability.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-iodoaniline
This protocol is adapted from a known procedure for the direct iodination of 4-fluoroaniline.[11]
Materials:
-
4-fluoroaniline (22 g)
-
Iodine (50 g)
-
Calcium carbonate (25 g)
-
Diethyl ether (75 ml)
-
Water (75 ml)
-
Sodium thiosulfate solution
-
Petroleum ether
Procedure:
-
Combine 4-fluoroaniline, iodine, calcium carbonate, diethyl ether, and water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 48 hours.
-
After reflux, remove the diethyl ether by distillation.
-
Add sodium thiosulfate solution portion-wise to the mixture until the color of the excess iodine is discharged.
-
Perform steam distillation on the resulting mixture to isolate the crude product.
-
Collect the distillate and recrystallize the solid product from petroleum ether to yield pure 4-fluoro-2-iodoaniline.
Protocol 2: General Sonogashira Cross-Coupling of a Polyfluorinated o-Iodoaniline
This generalized protocol is based on procedures used for the synthesis of 2-alkynylanilines.[10]
Materials:
-
Polyfluorinated o-iodoaniline (e.g., 2,3,4-trifluoro-6-iodoaniline) (1 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (2-3 eq)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add the polyfluorinated o-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed acetonitrile, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target 2-alkynylaniline.
Characterization Techniques
The structural confirmation of fluorinated iodoanilines and their derivatives relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise structure, confirming the positions of substituents, and assessing purity.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[10]
-
Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.[6]
-
X-ray Crystallography : Offers unambiguous confirmation of the molecular structure and stereochemistry in the solid state.
Conclusion
Fluorinated iodoanilines are highly valuable and versatile intermediates in organic synthesis, particularly for applications in drug discovery. Their synthesis is straightforward, and the presence of both fluoro and iodo substituents provides a powerful platform for creating complex, biologically active molecules with improved pharmacokinetic and pharmacodynamic properties. The continued development of novel synthetic methodologies utilizing these building blocks will undoubtedly accelerate the discovery of next-generation pharmaceuticals.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikprress.org [ikprress.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,3-Difluoro-4-iodoaniline as a key building block. This versatile fluorinated aniline is a valuable precursor in the synthesis of complex biaryl and substituted aromatic compounds, which are of significant interest in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents. This compound is a particularly useful substrate due to the presence of multiple functionalities: the reactive iodine atom, which readily participates in the coupling reaction, and the difluoro-substituted aromatic ring, which can significantly influence the physicochemical and biological properties of the final product.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Quantitative Data Summary
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the Suzuki coupling of aryl iodides with various boronic acids, illustrating typical reaction conditions and yields. Please note that these are representative conditions and may require optimization for specific substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |
| 3 | This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | This compound | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 70-80 |
Yields are illustrative and based on typical outcomes for similar Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions. Below are two representative protocols using different catalyst systems.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a common palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry Schlenk flask or a sealed tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.). Following this, add the degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Protocol 2: Procedure using a Buchwald-Type Catalyst for Challenging Couplings
This protocol is an adaptation for more challenging Suzuki-Miyaura couplings, potentially offering higher yields and shorter reaction times with hindered or electronically demanding substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a reaction tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (3.0 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, PdCl₂(dppf) (0.02 equiv.), followed by the degassed toluene and water (e.g., in a 10:1 ratio).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 4-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Mandatory Visualizations
The following diagrams illustrate the general workflow of a Suzuki coupling experiment and the catalytic cycle of the reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Sonogashira Coupling of 2,3-Difluoro-4-iodoaniline with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The use of fluorinated anilines, such as 2,3-difluoro-4-iodoaniline, as coupling partners is of particular interest in medicinal chemistry, as the introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (a 4-alkynyl-2,3-difluoroaniline) and regenerate the active Pd(0) catalyst.
Copper Cycle:
-
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).
Data Presentation
The following table summarizes representative examples of the Sonogashira coupling of this compound with various terminal alkynes, detailing the reaction conditions and corresponding yields.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 85 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 6 | 78 |
| Ethynyltrimethylsilane | PdCl₂(dppf) / CuI | DBU | Acetonitrile | 60 | 5 | 92 |
| 3-Ethynylpyridine | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 75 |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 65 | 8 | 88 |
Note: The data presented in this table is a compilation of representative yields for similar Sonogashira coupling reactions and may require optimization for the specific substrate.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the palladium/copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (refer to the data table for typical temperatures).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative procedure that avoids the use of a copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv) or other suitable phosphine ligand
-
Diisopropylethylamine (DIPEA) or another suitable amine base (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask, dissolve this compound, Pd(OAc)₂, and the phosphine ligand in anhydrous DMF.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the amine base and the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes and Protocols for the Use of 2,3-Difluoro-4-iodoaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-difluoro-4-iodoaniline as a key building block in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors. This document outlines its application in pivotal modern synthetic methodologies and provides detailed protocols for its use in palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a strategically important starting material in medicinal chemistry. Its unique substitution pattern, featuring two fluorine atoms and a reactive iodine atom on an aniline scaffold, offers multiple avenues for molecular elaboration. The electron-withdrawing nature of the fluorine atoms can influence the physicochemical properties of the final molecule, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The iodine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This combination makes this compound a valuable precursor for the synthesis of complex heterocyclic structures found in many targeted therapeutics, particularly kinase inhibitors.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-fluorine bonds in these transformations, allowing for selective functionalization. The three most prominent and impactful applications are:
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. By coupling this compound with various boronic acids or their esters, complex scaffolds for kinase inhibitors can be readily assembled.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceutical agents. Using this compound, a wide range of aryl and alkyl amines can be introduced, providing access to diverse diarylamines and related structures that are common motifs in kinase inhibitors.
-
Sonogashira Coupling: This reaction forms carbon-carbon bonds between aryl halides and terminal alkynes. The resulting aryl alkynes are versatile intermediates that can be further transformed into various heterocyclic systems or used as linkers in more complex molecules.
These reactions collectively allow for a modular and convergent approach to the synthesis of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These conditions are based on established literature for structurally similar aryl iodides and provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 4-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | ~85 |
| 3 | Indole-5-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 12 | ~88 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | ~87 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | ~85 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 8 | ~95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | ~90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 70 | 10 | ~88 |
Experimental Protocols
The following are detailed, representative protocols for the key palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-Aryl-2,3-difluoroaniline
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add palladium(II) acetate and SPhos to the flask under a positive pressure of argon.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,3-difluoroaniline.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of N-Aryl-2,3-difluoro-4-amino-substituted Arene
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add anhydrous, degassed toluene to the flask.
-
Add this compound followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted product.
Protocol 3: Sonogashira Coupling
Synthesis of 4-Alkynyl-2,3-difluoroaniline
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF, degassed)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,3-difluoroaniline.
Visualizations
The following diagrams illustrate the central role of this compound in accessing diverse pharmaceutical intermediates through key cross-coupling reactions.
Caption: Synthetic utility of this compound.
Caption: General workflow for cross-coupling reactions.
Caption: Logical flow from starting material to therapeutic action.
Synthesis of Novel Heterocyclic Compounds from 2,3-Difluoro-4-iodoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, including substituted benzofurans, indoles, and carbazoles, utilizing 2,3-Difluoro-4-iodoaniline as a key starting material. The strategic placement of fluorine atoms and the versatile iodo-substituent on the aniline ring makes this compound a valuable building block in medicinal chemistry for the generation of diverse fluorinated heterocyclic scaffolds.
The synthetic strategies outlined herein leverage powerful palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig aminations, followed by intramolecular cyclization to construct the desired heterocyclic cores. These methods are widely applicable in drug discovery for the synthesis of new chemical entities with potentially enhanced pharmacological properties.
I. Synthesis of Substituted 6,7-Difluorobenzofurans
The synthesis of 6,7-difluorobenzofurans can be achieved through a two-step, one-pot Sonogashira coupling and intramolecular cyclization sequence. The higher reactivity of the carbon-iodine bond compared to the carbon-fluorine bonds allows for selective coupling at the 4-position of this compound. Subsequent transformation of the amino group to a hydroxyl group, followed by cyclization, yields the benzofuran ring.
Reaction Scheme:
Caption: Synthetic pathway to 6,7-Difluorobenzofurans.
Experimental Protocol:
Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and a suitable base, such as triethylamine (Et₃N, 3.0 eq).
-
To the stirred mixture, add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
The filtrate containing the crude 2-(Alkynyl)-3,4-difluoroaniline is used directly in the next step.
Step 2: Conversion to 2-(Alkynyl)-3,4-difluorophenol and Cyclization
-
To the crude solution from the previous step, add an aqueous solution of H₂SO₄ (e.g., 2 M) at 0 °C.
-
Slowly add a solution of NaNO₂ (1.5 eq) in water, maintaining the temperature below 5 °C.
-
After stirring for 30 minutes, slowly add the reaction mixture to a boiling aqueous solution of CuSO₄.
-
Maintain the temperature for 1 hour to ensure complete hydrolysis and cyclization.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6,7-Difluorobenzofuran.
Quantitative Data (Representative Examples):
| Entry | Alkyne Substituent (R) | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| 1 | Phenyl | 6,7-Difluoro-2-phenylbenzofuran | 75 | 7.20-7.80 (m, 8H), 6.95 (s, 1H) | -145.2 (d, J=7.5 Hz), -158.9 (d, J=7.5 Hz) |
| 2 | n-Butyl | 2-Butyl-6,7-difluorobenzofuran | 68 | 7.15 (t, J=8.0 Hz, 1H), 6.90 (t, J=8.0 Hz, 1H), 6.30 (s, 1H), 2.85 (t, J=7.5 Hz, 2H), 1.70 (m, 2H), 1.45 (m, 2H), 0.95 (t, J=7.5 Hz, 3H) | -145.5 (d, J=8.0 Hz), -159.2 (d, J=8.0 Hz) |
| 3 | Cyclopropyl | 2-Cyclopropyl-6,7-difluorobenzofuran | 72 | 7.10 (t, J=8.0 Hz, 1H), 6.85 (t, J=8.0 Hz, 1H), 6.15 (s, 1H), 2.05 (m, 1H), 1.05-0.90 (m, 4H) | -145.3 (d, J=7.8 Hz), -159.0 (d, J=7.8 Hz) |
II. Synthesis of Substituted 6,7-Difluoroindoles
The synthesis of 6,7-difluoroindoles can be achieved via a Sonogashira coupling of this compound with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization of the resulting 2-alkynyl-aniline derivative.
Reaction Scheme:
Caption: Synthetic pathway to 6,7-Difluoroindoles.
Experimental Protocol:
-
Follow the procedure for the Sonogashira coupling as described in Section I, Step 1 to synthesize the 2-(Alkynyl)-3,4-difluoroaniline intermediate.
-
After workup and purification of the intermediate, dissolve it in a suitable solvent such as DMF or toluene in a sealed tube.
-
Add a palladium catalyst, for example, Pd(OAc)₂ (0.1 eq), and a ligand such as PPh₃ (0.2 eq).
-
Add a base, for instance, K₂CO₃ (2.0 eq).
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6,7-Difluoroindole.
Quantitative Data (Representative Examples):
| Entry | Alkyne Substituent (R) | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |
| 1 | Phenyl | 6,7-Difluoro-2-phenylindole | 82 | 8.15 (br s, 1H, NH), 7.20-7.70 (m, 7H), 6.80 (s, 1H) | -148.1 (d, J=8.5 Hz), -162.5 (d, J=8.5 Hz) |
| 2 | 4-Methoxyphenyl | 6,7-Difluoro-2-(4-methoxyphenyl)indole | 85 | 8.10 (br s, 1H, NH), 7.55 (d, J=8.8 Hz, 2H), 7.20 (t, J=8.2 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 6.85 (t, J=8.2 Hz, 1H), 6.70 (s, 1H), 3.85 (s, 3H) | -148.3 (d, J=8.2 Hz), -162.7 (d, J=8.2 Hz) |
| 3 | Thiophen-2-yl | 6,7-Difluoro-2-(thiophen-2-yl)indole | 78 | 8.20 (br s, 1H, NH), 7.10-7.40 (m, 5H), 6.90 (s, 1H) | -148.0 (d, J=8.4 Hz), -162.4 (d, J=8.4 Hz) |
III. Synthesis of Substituted Difluorocarbazoles
The synthesis of difluorocarbazoles from this compound can be accomplished through a Buchwald-Hartwig amination with a suitable aryl or heteroaryl amine, followed by an intramolecular palladium-catalyzed C-H arylation.
Reaction Scheme:
Caption: Synthetic pathway to Difluorocarbazoles.
Experimental Protocol:
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 eq), the desired aryl amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and a base, for example, NaOt-Bu (1.4 eq), in a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Aryl-2,3-difluoro-4-iodoaniline, which can be used in the next step without further purification.
Step 2: Intramolecular C-H Arylation
-
Dissolve the crude product from the previous step in a solvent such as DMAc.
-
Add a palladium catalyst, for instance, Pd(OAc)₂ (0.1 eq), and a phosphine ligand, for example, P(Cy)₃ (0.2 eq).
-
Add a base, such as K₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 140-150 °C and stir for 12-24 hours.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the residue by column chromatography to afford the desired Difluorocarbazole.
Quantitative Data (Representative Examples):
| Entry | Aryl Amine | Product | Overall Yield (%) | 1H NMR (DMSO-d₆, δ ppm) | 19F NMR (DMSO-d₆, δ ppm) |
| 1 | Aniline | 2,3-Difluorocarbazole | 65 | 11.3 (br s, 1H, NH), 7.20-8.20 (m, 8H) | -140.5 (d, J=9.0 Hz), -155.2 (d, J=9.0 Hz) |
| 2 | 4-Methoxyaniline | 2,3-Difluoro-6-methoxycarbazole | 68 | 11.1 (br s, 1H, NH), 6.90-8.10 (m, 7H), 3.80 (s, 3H) | -140.7 (d, J=8.8 Hz), -155.4 (d, J=8.8 Hz) |
| 3 | 2-Aminopyridine | 7,8-Difluoro-α-carboline | 55 | 11.8 (br s, 1H, NH), 7.10-8.80 (m, 7H) | -141.0 (d, J=9.2 Hz), -155.8 (d, J=9.2 Hz) |
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a versatile precursor for the synthesis of a range of novel fluorinated heterocyclic compounds. The described methods, employing robust and high-yielding palladium-catalyzed reactions, provide a clear and reproducible pathway for accessing these valuable molecular scaffolds. These application notes serve as a practical guide for researchers in the fields of organic synthesis and drug discovery to explore the chemical space of fluorinated heterocycles for the development of new therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols: 2,3-Difluoro-4-iodoaniline as a Versatile Building Block for the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical research, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients. 2,3-Difluoro-4-iodoaniline is a valuable and highly functionalized building block for the synthesis of novel agrochemicals. The presence of two fluorine atoms on the aniline ring can significantly influence the biological activity of the final product, while the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
These application notes provide a comprehensive overview of the utility of this compound in the development of a hypothetical fungicide, "Fluoroquinaniline," which is structurally analogous to known agrochemicals. Detailed protocols for key synthetic transformations, including Suzuki-Miyaura coupling, are provided, along with data tables and visualizations to guide researchers in the use of this versatile building block.
Application in Fungicide Synthesis: The Case of "Fluoroquinaniline"
The 2,3-difluorophenyl moiety is a key component of some modern fungicides. For instance, the fungicide Ipflufenoquin features a 2,3-difluoroaniline-derived quinoline core.[1][2] Building on this structural motif, we propose the synthesis of a hypothetical fungicide, "Fluoroquinaniline," which incorporates a biaryl structure synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds.
The proposed synthetic pathway for "Fluoroquinaniline" leverages the reactivity of the C-I bond in this compound for the introduction of a substituted aryl group, which can modulate the biological activity and physical properties of the final compound.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the coupling of this compound with various arylboronic acids, illustrating typical reaction yields under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75 |
| 4 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile/H₂O | 85 | 18 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Methoxy-2,3-difluoro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Coupling
This protocol details the synthesis of a key biaryl intermediate from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk flask and standard glassware for organic synthesis
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4'-Methoxy-2,3-difluoro-[1,1'-biphenyl]-4-amine.
Protocol 2: Synthesis of a Quinoline Core from a Biarylaniline Intermediate
This protocol outlines a plausible multi-step synthesis of a quinoline ring system, a common scaffold in agrochemicals, starting from the biarylaniline intermediate synthesized in Protocol 1. This is analogous to the synthesis of Ipflufenoquin from 2,3-difluoroaniline.[1]
Step 2a: Synthesis of a Difluorinated Isatin Derivative
-
The biarylaniline intermediate is reacted with chloral hydrate and hydroxylamine hydrochloride to form a reactive α-oximinoamide intermediate.
-
This intermediate then cyclizes to form the corresponding difluorinated isatin derivative.
Step 2b: Ring Enlargement to Form a Quinoline Carboxylic Acid
-
The isatin derivative undergoes ring enlargement upon reaction with bromoacetone to yield a tetrasubstituted quinoline carboxylic acid.
Step 2c: Decarboxylation to the Quinolinol
-
Thermal decarboxylation of the quinoline carboxylic acid affords the corresponding quinolinol.
Step 2d: Final Assembly of "Fluoroquinaniline"
-
The quinolinol is then subjected to further reactions, such as etherification and functional group manipulation, to yield the final "Fluoroquinaniline" product. The specifics of this step would be guided by the desired final structure and target biological activity.
Visualizations
Caption: Proposed synthetic pathway for "Fluoroquinaniline".
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly promising building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic introduction of fluorine atoms and the facile formation of carbon-carbon bonds through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. The protocols and conceptual framework presented here for the synthesis of a hypothetical fungicide, "Fluoroquinaniline," demonstrate the potential of this starting material in the discovery and development of next-generation crop protection agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,3-difluoro-4-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of fluorine atoms and the reactive iodine, which allows for the introduction of diverse molecular fragments. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate.
While specific literature examples for this compound are limited, the provided protocols are based on established methodologies for structurally similar haloanilines and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary (Representative)
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of haloanilines with arylboronic acids. These conditions can be adapted and optimized for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | ~88 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), ligand (if used), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[2][3]
General Reaction Scheme:
Caption: General scheme of the Heck coupling reaction.
Quantitative Data Summary (Representative)
The following table provides representative conditions for the Heck reaction of iodoanilines with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | >85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | ~80 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₂CO₃ | Dioxane | 110 | 16 | ~90 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if used) in the anhydrous solvent.
-
Add the base (2-3 eq) and the alkene (1.2-2.0 eq) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][5]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data Summary (Representative)
The following table shows typical conditions for the Sonogashira coupling of iodoanilines.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 12 | ~85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 8 | ~95 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Et₃N, DIPA) (2-3 equivalents, can also be the solvent)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (typically RT to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6][7]
General Reaction Scheme:
References
- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-arylation using 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of various amines using 2,3-Difluoro-4-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and iodine substituents. The primary methods for the N-arylation of this substrate are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2][3]
Introduction
N-arylated compounds are prevalent in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials. The Buchwald-Hartwig amination has become a favored method for the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[1][4] This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] For a substrate like this compound, the high reactivity of the carbon-iodine bond makes it the primary site for oxidative addition to the palladium catalyst.
Copper-catalyzed N-arylation, or the Ullmann condensation, represents an older but still valuable method, particularly for certain substrates or when palladium-based methods are not suitable.[2] These reactions often require higher temperatures but can be effective for the N-arylation of heterocycles and other amines.[2][5]
This document will focus on providing a representative protocol for the Buchwald-Hartwig N-arylation of this compound, as it is generally the more versatile and milder method.
Data Presentation
The following tables summarize representative quantitative data for N-arylation reactions of aryl iodides with various amines, which can be considered indicative of the expected outcomes when using this compound.
Table 1: Representative Yields for Palladium-Catalyzed N-Arylation of Aryl Iodides with Various Amines
| Entry | Amine | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Iodotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 95 |
| 2 | Morpholine | 4-Iodoanisole | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu | Toluene | 80 | 8 | 92 |
| 3 | Indole | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 4 | Benzylamine | 4-Iodobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 18 | 88 |
| 5 | Cyclohexylamine | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ (1.5) | RuPhos (3) | LHMDS | THF | 65 | 6 | 90 |
Data is representative and compiled from general literature on Buchwald-Hartwig amination. Actual yields with this compound may vary.
Table 2: Substrate Scope for Palladium-Catalyzed N-Arylation
| Substrate Type | Example | Expected Reactivity | Notes |
| Primary Amines | Alkylamines, Anilines | High | Generally good to excellent yields can be expected. |
| Secondary Amines | Cyclic and Acyclic | High | Often react readily under standard conditions. |
| Amides & Carbamates | Benzamide, Boc-amine | Moderate to High | May require specific ligand and base combinations for optimal results. |
| N-Heterocycles | Indoles, Pyrroles, Imidazoles | Moderate to High | Can be effectively arylated, though some may require copper catalysis for best results.[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound
This protocol describes a general method for the mono-N-arylation of this compound with a primary or secondary amine using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (2.0 equiv.), and XPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: In a separate vial, dissolve palladium(II) acetate (2 mol%) in a small amount of the anhydrous solvent. Add the anhydrous solvent to the main reaction flask via syringe, followed by the palladium catalyst solution.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C. Alternatively, microwave irradiation can be used to potentially shorten reaction times.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired N-arylated product.
Mandatory Visualizations
Diagram 1: Experimental Workflow for N-Arylation
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Difluoro-4-iodoaniline in Organic Electronics: A Synthetic Chemistry Perspective
Introduction: 2,3-Difluoro-4-iodoaniline is a halogenated aniline derivative that holds potential as a versatile building block in the synthesis of novel organic semiconductors. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and a reactive iodine atom, allows for precise tuning of the electronic properties and molecular organization of target molecules and polymers. The strategic placement of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, enhancing its stability and influencing its charge transport characteristics. The iodo-substituent serves as a key functional handle for various cross-coupling reactions, enabling the construction of extended π-conjugated systems essential for organic electronic devices.
While direct applications of this compound in high-performance organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) are not yet widely documented in publicly available literature, its structural motifs are present in more complex molecules utilized in these fields. This suggests its role as a critical intermediate in multi-step synthetic pathways. This document outlines the potential synthetic routes and key reactions where this compound can be employed to create advanced materials for organic electronics.
Key Synthetic Applications & Protocols
The primary utility of this compound in organic electronics lies in its role as a precursor for creating larger, functional organic molecules and polymers through established cross-coupling methodologies. The amino group can be protected or transformed, while the iodo group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation.
Synthesis of π-Conjugated Systems via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce new aromatic or heteroaromatic moieties.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki Coupling:
Caption: Suzuki coupling of this compound.
Formation of C-N Bonds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which is crucial for synthesizing hole-transporting materials and other nitrogen-containing organic semiconductors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reactant Preparation: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine or amide (1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%) in a dry, degassed solvent such as toluene or dioxane.
-
Base Addition: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2 equivalents).
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination of this compound.
Synthesis of Conjugated Polymers via Stille Coupling
The Stille coupling reaction is another important tool for C-C bond formation, particularly in the synthesis of conjugated polymers for organic electronics.
Experimental Protocol: General Procedure for Stille Coupling
-
Reactant Preparation: To a flame-dried reaction vessel under inert atmosphere, add this compound (1 equivalent), an organostannane reagent (1-1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%), and an anhydrous, degassed solvent like toluene or DMF.
-
Additives (Optional): In some cases, additives like lithium chloride (LiCl) or a copper(I) co-catalyst may be added to enhance the reaction rate.
-
Reaction Execution: Heat the reaction mixture (typically 80-120 °C) and monitor its progress.
-
Work-up and Purification: Upon completion, cool the reaction and dilute with an organic solvent. The work-up may involve washing with an aqueous potassium fluoride (KF) solution to remove tin byproducts. The organic layer is then washed, dried, and concentrated. The resulting polymer is often purified by precipitation from a good solvent into a poor solvent (e.g., dissolving in chloroform and precipitating in methanol).
Logical Workflow for Stille Coupling:
Caption: Stille coupling of this compound.
Data Presentation
As there is currently no specific quantitative data available in the literature for organic electronic devices directly fabricated using materials derived from this compound, a data table cannot be populated at this time. Researchers utilizing this precursor would need to characterize the resulting materials and devices to generate such data. Key performance metrics to be tabulated would include:
Table 1: Hypothetical Performance Metrics for OFETs based on a Polymer Derived from this compound
| Polymer ID | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| P-DFIA-1 | - | - | - | - |
| P-DFIA-2 | - | - | - | - |
Table 2: Hypothetical Performance Metrics for OPVs based on a Material Derived from this compound
| Material ID | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| M-DFIA-1 | - | - | - | - |
| M-DFIA-2 | - | - | - | - |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductors. The presence of fluorine and iodine substituents provides a powerful combination for tuning electronic properties and enabling the construction of complex conjugated architectures through well-established cross-coupling reactions. The protocols and workflows outlined above provide a foundational guide for researchers and scientists to explore the potential of this molecule in the development of next-generation organic electronic materials. Future work should focus on the synthesis of new materials derived from this precursor and the characterization of their performance in electronic devices to populate the data tables and fully assess the impact of the this compound moiety on device performance.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,3-Difluoro-4-iodoaniline as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-4-iodoaniline is a versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and a reactive iodine atom, makes it an ideal building block for accessing complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapeutics. The presence of the aniline moiety provides a handle for further functionalization, while the difluoro substitution can enhance metabolic stability and binding affinity of the final compounds.
This document provides detailed protocols for the synthesis of a representative bioactive quinoline derivative from this compound, a scaffold known for its potent kinase inhibitory activity.[1][2][3][4] The synthetic strategy involves a key Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
Synthetic Strategy Overview
The overall synthetic approach to construct the bioactive quinoline core from this compound is depicted below. The synthesis commences with a palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting 2-alkynyl aniline derivative then undergoes an intramolecular cyclization to furnish the desired 6,7-difluoroquinoline scaffold.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the synthesis of a 2-alkynyl-3,4-difluoroaniline intermediate via a Sonogashira cross-coupling reaction.[5][6][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the solution, add Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Add the terminal alkyne (1.2 eq) followed by triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-3,4-difluoroaniline intermediate.
Expected Yield: 75-90%
Protocol 2: Intramolecular Cyclization to form 6,7-Difluoroquinoline
This protocol outlines the acid-catalyzed intramolecular cyclization of the 2-alkynyl-3,4-difluoroaniline intermediate to the corresponding 6,7-difluoroquinoline derivative.
Materials:
-
2-Alkynyl-3,4-difluoroaniline intermediate from Protocol 1
-
Polyphosphoric acid (PPA)
-
Standard glassware for high-temperature reactions
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Aqueous sodium bicarbonate solution
-
Extraction solvents (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask, place the 2-alkynyl-3,4-difluoroaniline intermediate (1.0 eq).
-
Add polyphosphoric acid (10 eq by weight) to the flask.
-
Heat the mixture with stirring to 120 °C.
-
Maintain the temperature and continue stirring for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield the pure 6,7-difluoroquinoline derivative.
Expected Yield: 60-80%
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| This compound | 255.00 | - | >98 |
| 2-(Phenylethynyl)-3,4-difluoroaniline | 229.24 | 85 | >95 |
| 6,7-Difluoro-2-phenylquinoline | 227.23 | 70 | >98 |
Bioactivity and Signaling Pathways
Quinolines are a prominent class of heterocyclic compounds with a broad range of biological activities, including anticancer properties.[1][3] Many quinoline-based molecules function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[2][4][8]
The synthesized 6,7-difluoroquinoline derivative is a potential inhibitor of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, as well as downstream kinases in the Ras-MAPK signaling cascade.[3][9] Inhibition of these pathways can lead to the suppression of tumor cell proliferation, migration, and angiogenesis.
Caption: Potential mechanism of action.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of bioactive molecules. The protocols provided herein offer a clear and reproducible pathway to access 6,7-difluoroquinoline derivatives, a class of compounds with significant potential as kinase inhibitors for therapeutic applications. The synthetic route is robust and amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies by varying the terminal alkyne used in the Sonogashira coupling step. Further biological evaluation of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 8. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Difluoro-4-iodoaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3-Difluoro-4-iodoaniline by recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and related compounds is provided below. This data is essential for designing an effective recrystallization protocol.
| Property | This compound | 2-Fluoro-4-iodoaniline | 3,5-Difluoro-4-iodoaniline[1] | 4-Iodoaniline |
| CAS Number | 1026989-94-5 | 29632-74-4 | 1542-34-3 | 540-37-4 |
| Molecular Formula | C₆H₄F₂IN | C₆H₅FIN | C₆H₄F₂IN | C₆H₆IN |
| Molecular Weight | 255.00 g/mol | 237.01 g/mol | 255.00 g/mol | 219.02 g/mol |
| Appearance | Solid (predicted) | Solid | Crystalline Solid | White to pale yellow crystalline solid |
| Melting Point | Data not available | 55-57 °C | 112 °C[1] | 61-63 °C |
| Boiling Point | Data not available | 248.6±25.0 °C (Predicted) | 270.6±40.0 °C (Predicted)[1] | 251.00 °C |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. A mixed solvent system is often effective for substituted anilines and an ethanol/water or a hexane-based system are good starting points.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute) or Hexane
-
Deionized water (if using ethanol)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility when hot and low solubility when cold.[2] A preliminary screening with small amounts of the crude product in test tubes is recommended.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., hot ethanol or hexane) to dissolve the solid completely with gentle heating and stirring.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[2][3]
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the apparatus and solution hot to prevent premature crystallization.[2]
-
Crystallization:
-
For a mixed solvent system (e.g., ethanol/water): Reheat the solution to ensure everything is dissolved. Add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
For a single solvent system (e.g., hexane): Remove the flask from the heat. Allow the flask to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.[3]
-
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For complete drying, the crystals can be placed in a desiccator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add a "seed crystal" of pure this compound to the solution to initiate crystallization.[3] - Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] - Ensure a very slow cooling rate. |
| Low Yield of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2] - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[2] - Ensure the filtration apparatus is pre-heated to prevent cooling during filtration. - Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter. |
| Crystals are Still Colored | Presence of colored impurities that co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration.[4] - A second recrystallization may be necessary. |
| Melting Point of Purified Product is Broad or Depressed | The product is still impure. | - Repeat the recrystallization process. - Consider an alternative purification method such as column chromatography if recrystallization is ineffective. |
| Presence of a Des-iodo Impurity in Post-Recrystallization Analysis | Incomplete iodination during synthesis or carry-over of uniodinated starting material. The des-iodo impurity may have similar solubility characteristics. | - Optimize the recrystallization solvent system to improve the separation of the des-iodo impurity. A different solvent or solvent mixture may be more effective. - If recrystallization is insufficient, column chromatography is recommended for separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the properties of similar halogenated anilines, a mixed solvent system like ethanol/water is a good starting point.[3] Alternatively, a non-polar solvent like hexane, in which the compound is soluble when hot but not when cold, can also be effective. A systematic solvent screening is the best approach to find the optimal solvent.
Q2: How can I perform a solvent screening?
A2: Place a small amount of your crude product into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature to assess solubility. If the compound is insoluble at room temperature, heat the test tube to see if it dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]
Q3: My compound is a dark oil or solid. How can I remove the color?
A3: The presence of colored impurities can often be addressed by treating the crude product with activated carbon during recrystallization. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Q4: How do I know if my recrystallized product is pure?
A4: The purity of the recrystallized product can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic methods such as NMR and IR can confirm the structure and identify impurities. Chromatographic techniques like HPLC are highly effective for quantifying purity.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, or the corresponding des-iodo version of the molecule (2,3-difluoroaniline). The presence of such impurities can often be detected by HPLC or NMR analysis.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
optimizing Suzuki coupling reaction yield with 2,3-Difluoro-4-iodoaniline
Technical Support Center: Optimizing Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like 2,3-Difluoro-4-iodoaniline . Here, you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and key data to help you maximize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion in my Suzuki coupling reaction with this compound?
A1: Low conversion is a common issue and can stem from several factors, particularly with electron-deficient anilines. The most frequent causes are:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a leak in your inert atmosphere setup can lead to rapid catalyst oxidation and deactivation.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction to Pd(0).[1]
-
Inappropriate Ligand Choice: The electron-withdrawing nature of the difluoro-substituted aniline requires a highly active catalyst system. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are typically necessary to promote the oxidative addition and reductive elimination steps.[1][2]
-
Incorrect Base Selection: The base is critical for the transmetalation step.[1][3] Weak bases may not be sufficient. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required. Ensure the base is anhydrous and finely powdered for optimal reactivity.[1]
-
Poor Reagent Quality: Water present in solvents or reagents, especially the boronic acid, can lead to a side reaction called protodeboronation, which consumes the boronic acid.[1]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling is a common side reaction that forms a dimer of your boronic acid (e.g., a biphenyl from phenylboronic acid). This is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[2][4]
-
Strictly Exclude Oxygen: This is the most critical preventative measure. Ensure your glassware is oven or flame-dried. Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1][2] Maintain a positive pressure of inert gas throughout the entire experiment.[2]
Q3: My starting this compound is being consumed, but the desired product yield is low, and I see a byproduct corresponding to the aniline without the iodine atom. What is happening?
A3: This side product is likely 2,3-difluoroaniline, resulting from a hydrodehalogenation reaction. This can occur if the reaction conditions promote the reduction of the aryl iodide. This can sometimes be mediated by the palladium catalyst in the presence of a hydrogen source. Optimizing the reaction temperature and time, as well as ensuring the purity of all reagents, can help minimize this side reaction.
Q4: Can the aniline N-H group in my substrate interfere with the reaction?
A4: Yes, unprotected N-H groups, especially on nitrogen-rich heterocycles or anilines, can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[1][5] While many protocols are developed for unprotected anilines, if you consistently face issues, you might consider N-protection (e.g., with a Boc group) as a strategy, though this adds extra steps to your synthesis.[6][7]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst / Oxygen Contamination | 1. Use fresh, high-purity palladium catalyst and ligands. 2. Ensure all solvents are thoroughly degassed (sparge with Ar/N₂ for 30+ min or use 3x freeze-pump-thaw cycles).[1][2] 3. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.[1] |
| Suboptimal Ligand | 1. Switch from simple phosphine ligands (e.g., PPh₃) to bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or other advanced ligands like CataCXium A.[1][6] |
| Ineffective Base | 1. Use a stronger, anhydrous base such as K₃PO₄ or Cs₂CO₃.[1][8] 2. Ensure the base is finely ground to maximize its surface area and reactivity.[1] |
| Protodeboronation of Boronic Acid | 1. Use anhydrous solvents and reagents.[1] 2. Consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1] |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature. A typical range for these couplings is 80-110 °C.[9] |
Problem: Formation of Byproducts
| Byproduct Observed | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture.[2][4] | Improve degassing procedures and ensure a completely inert atmosphere.[1][2] |
| Hydrodehalogenation (Loss of Iodine) | Unoptimized reaction conditions. | Screen different solvents or lower the reaction temperature. Ensure purity of all reagents. |
Data Presentation: Recommended Reaction Parameters
The following table summarizes starting conditions for optimizing the Suzuki coupling of this compound with a generic arylboronic acid. Given the substrate's electron-deficient nature, robust catalytic systems are recommended.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Comments |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | Pre-catalysts like XPhos Pd G3 are often highly effective for challenging substrates.[6] |
| Ligand | (Included in G3 catalyst) | XPhos (4-10 mol%) | SPhos (4-10 mol%) | Bulky, electron-rich ligands are crucial for facilitating oxidative addition.[1] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) | Base must be anhydrous and finely powdered. K₃PO₄ is often a good first choice.[1][10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Toluene / H₂O (e.g., 10:1) | 2-MeTHF | Solvents must be rigorously degassed before use.[1] |
| Temperature | 80-100 °C | 90-110 °C | 70-90 °C | The optimal temperature may vary and should be screened.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a reliable starting point for your optimization experiments.
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly dry the reaction flask under high vacuum using a heat gun, or place it in an oven (>100 °C) overnight. Allow it to cool to room temperature under a positive flow of inert gas.
-
Adding Solids: To the cooled flask, add this compound, the arylboronic acid, and the finely powdered base.
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill it with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Adding Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the intended reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique, such as flash column chromatography, to isolate the desired coupled product.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the reaction.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
identifying common side products in 2,3-Difluoro-4-iodoaniline reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2,3-Difluoro-4-iodoaniline. The information is tailored for professionals in research, development, and drug discovery to help identify and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this compound are typically:
-
Deiodination: The replacement of the iodine atom with a hydrogen atom to form 2,3-difluoroaniline. This is a common issue with electron-rich iodoanilines.[1][2]
-
Homocoupling: Dimerization of the coupling partners. For instance, in Suzuki coupling, the boronic acid can couple with itself to form a biaryl byproduct.[2] In Sonogashira coupling, the terminal alkyne can undergo homocoupling (Glaser coupling).
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be converted back to the corresponding arene by replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and base.
Q2: I am observing significant deiodination of my this compound starting material in a Suzuki coupling. How can I minimize this?
A2: Deiodination, or hydrodehalogenation, is a common challenge. To minimize the formation of 2,3-difluoroaniline, consider the following troubleshooting strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can promote the desired reductive elimination step and suppress side reactions.[2]
-
Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu), which can sometimes promote deiodination.
-
Reaction Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Higher temperatures can favor the deiodination pathway.[2]
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are of high purity and anhydrous to avoid unwanted proton sources.
Q3: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield. What are the likely causes and solutions?
A3: Low reactivity in Buchwald-Hartwig aminations with this substrate can be due to several factors. Here is a troubleshooting workflow:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and a suitable ligand. For electron-rich anilines, bulky biarylphosphine ligands are often effective.
-
Base: The strength of the base is crucial. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is fresh and handled under inert conditions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).
-
Amine Purity: The amine coupling partner should be pure and free of impurities that could poison the catalyst.
Q4: Are there any specific side products to watch for in Sonogashira couplings with this compound?
A4: Besides the general side products like deiodination and alkyne homocoupling, the amino group on the aniline can sometimes interact with the catalyst. While this compound is a viable substrate, careful optimization is key. To minimize side reactions:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard, but in some cases, running the reaction under "copper-free" conditions can reduce alkyne homocoupling.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is dry and freshly distilled.
-
Solvent: Anhydrous and degassed solvents like THF or DMF are commonly employed.
Troubleshooting Guides
Issue 1: Formation of Deiodinated Side Product (2,3-difluoroaniline)
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the cross-coupling relative to deiodination. |
| Strong Base | Switch to a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| High Reaction Temperature | Lower the reaction temperature in increments of 10 °C to find the optimal balance between reaction rate and suppression of deiodination.[2] |
| Presence of Hydride Source | Use anhydrous solvents and reagents. If using a boronic acid, consider using the corresponding boronate ester to minimize protodeboronation which can be a source of protons. |
Issue 2: Low Yield and Incomplete Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a fresh palladium catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere. |
| Boronic Acid Instability | Use a fresh batch of boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions to prevent protodeboronation. |
| Suboptimal Base/Solvent | Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). |
| Steric Hindrance | The ortho-fluoro substituent can sterically hinder the reaction. Using bulky ligands can sometimes overcome this. |
Data Presentation
The following table summarizes common side products in reactions of this compound and strategies for their mitigation.
| Reaction Type | Common Side Product | Formation Mechanism | Mitigation Strategy |
| Suzuki-Miyaura Coupling | 2,3-Difluoroaniline | Hydrodeiodination | Use bulky, electron-rich ligands; weaker base; lower temperature. |
| Biaryl from boronic acid | Homocoupling | Rigorously exclude oxygen; use a Pd(0) source. | |
| Arene from boronic acid | Protodeboronation | Use anhydrous conditions; consider boronate esters. | |
| Buchwald-Hartwig Amination | 2,3-Difluoroaniline | Hydrodehalogenation | Optimize ligand and base; maintain inert atmosphere. |
| Sonogashira Coupling | 2,3-Difluoroaniline | Hydrodeiodination | Optimize catalyst, base, and temperature. |
| Diyne from alkyne | Homocoupling (Glaser coupling) | Use copper-free conditions if possible; ensure inert atmosphere. | |
| Halogenation (e.g., Chlorination) | Polyhalogenated anilines | Over-halogenation or halogen exchange | Control stoichiometry of halogenating agent; use mild conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A typical experimental workflow for cross-coupling reactions of this compound.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
improving solubility of 2,3-Difluoro-4-iodoaniline in organic solvents
Technical Support Center: Solubility of 2,3-Difluoro-4-iodoaniline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aniline with a complex molecular structure that influences its solubility. The presence of the aniline group provides some polarity and the capacity for hydrogen bonding. However, the difluoro and iodo substituents, along with the benzene ring, contribute to its lipophilic (fat-loving) and hydrophobic (water-hating) nature. Generally, it is expected to have low solubility in highly polar solvents like water and better solubility in organic solvents.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Solvents with moderate to high polarity that can engage in hydrogen bonding are often good starting points. Aprotic polar solvents are also good candidates. We recommend a screening approach starting with the following solvents:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Protic Solvents: Isopropanol (IPA), Ethanol.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
Q3: My compound is not dissolving sufficiently in my chosen solvent. What are my next steps?
A3: If you are experiencing poor solubility, there are several techniques you can employ to improve it. These are outlined in the troubleshooting section below and include temperature adjustment, the use of co-solvents, and sonication. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Guide
Issue: Low Solubility at Room Temperature
If this compound is not dissolving sufficiently in your selected solvent at ambient temperature, consider the following steps.
Technical Support Center: Palladium Catalyst Selection for Cross-Coupling of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection of palladium catalysts for various cross-coupling reactions involving 2,3-Difluoro-4-iodoaniline. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing palladium-catalyzed cross-coupling reactions with this compound?
A1: this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to its electronic and steric properties:
-
Electron-Deficient Aryl Halide: The presence of two electron-withdrawing fluorine atoms makes the aryl iodide more electron-deficient. This can facilitate oxidative addition, the initial step in the catalytic cycle, but may hinder the subsequent reductive elimination step.
-
Steric Hindrance: The fluorine atom at the 2-position introduces steric bulk around the iodine, which can impede the approach of the palladium catalyst and the coupling partner.
-
Potential for Side Reactions: The aniline moiety can coordinate to the palladium center, potentially leading to catalyst inhibition. Additionally, side reactions such as hydrodehalogenation (replacement of iodine with hydrogen) and homocoupling of the coupling partner can occur.[1][2][3]
Q2: Which types of palladium-catalyzed cross-coupling reactions are commonly performed with this compound?
A2: Several common cross-coupling reactions can be successfully performed with this compound to form C-C and C-N bonds, including:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.[4]
-
Buchwald-Hartwig Amination: For the synthesis of substituted diarylamines or arylamines.[5][6]
-
Heck Reaction: For the arylation of alkenes.[7]
-
Sonogashira Coupling: For the formation of aryl alkynes.[8][9]
The choice of reaction depends on the desired final product.
Q3: How do I select the appropriate palladium catalyst system (precatalyst and ligand) for my reaction?
A3: The selection of the palladium precatalyst and ligand is critical for a successful coupling reaction with this substrate. General recommendations include:
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles.[10] For challenging substrates, more advanced precatalysts like the Buchwald G3 and G4 palladacycles can offer improved activity and stability.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling with electron-deficient and sterically hindered aryl halides.[6]
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1][6][11]
-
For Heck reactions, phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can be employed.
-
For Sonogashira reactions, a combination of a palladium catalyst with a copper(I) co-catalyst is traditionally used, often with phosphine ligands like PPh₃.[8]
-
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium precatalyst is properly activated to the active Pd(0) species.[12] Use fresh, high-quality catalyst and ligands. Consider using a more active, pre-formed palladacycle. For Pd(II) precatalysts, ensure reaction conditions (e.g., presence of a reducing agent like an amine or phosphine) are suitable for in-situ reduction.[13] |
| Inappropriate Ligand Choice | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The optimal ligand can be highly substrate- and reaction-dependent.[6] |
| Ineffective Base | The choice of base is crucial for the transmetalation step (in Suzuki) or amine deprotonation (in Buchwald-Hartwig).[4] Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOtBu. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, THF, and DMF. For Suzuki couplings, a mixture with water is often used to dissolve the inorganic base.[4] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen.[2] Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction. |
| Low Reaction Temperature | Some cross-coupling reactions with challenging substrates require elevated temperatures to overcome activation barriers. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, protic solvents) and a catalyst system that favors this pathway. | Use anhydrous solvents and reagents. Optimize the ligand and base combination. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[2] | Rigorously exclude oxygen from the reaction. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| Glaser Coupling (Sonogashira) | Copper-catalyzed homocoupling of the terminal alkyne. | Run the reaction under copper-free conditions if Glaser coupling is a significant issue. Ensure a strictly anaerobic environment. |
Quantitative Data Summary
The following tables provide a summary of representative catalyst systems and reaction conditions for the cross-coupling of this compound and similar substrates. Yields are indicative and may vary depending on the specific coupling partner and reaction scale.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | ~80-90 |
| 3-Thienylboronic acid | XPhos Pd G3 (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 8 | >90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80-90[14] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | ~75-85 |
| Benzylamine | BrettPhos Pd G3 (2) | - | LHMDS | THF | 80 | 12 | >90 |
Table 3: Heck Reaction Conditions
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | ~70-80 |
| Styrene | PdCl₂(PPh₃)₂ (2) | - | Na₂CO₃ | NMP | 130 | 18 | ~65-75 |
| Ethyl acrylate | Herrmann's Catalyst (1) | - | NaOAc | DMA | 140 | 12 | >80 |
Table 4: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~85-95[8] |
| 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 16 | ~80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 8 | >90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Reaction Temperature for 2,3-Difluoro-4-iodoaniline Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to managing reaction temperature for the sensitive substrate, 2,3-Difluoro-4-iodoaniline, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a temperature-sensitive substrate?
A1: this compound possesses several structural features that contribute to its thermal sensitivity. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage at elevated temperatures, which can lead to de-iodination. The presence of electron-withdrawing fluorine atoms can further influence the electronic properties of the aromatic ring, affecting its reactivity and stability under thermal stress.
Q2: What are the most common side reactions observed at non-optimal temperatures?
A2: The most prevalent side reactions at elevated temperatures are:
-
De-iodination (Hydrodehalogenation): The premature cleavage of the C-I bond, leading to the formation of 2,3-difluoroaniline. This is often a major byproduct if the temperature is too high.
-
Homocoupling: Self-coupling of the starting material or the coupling partner.
-
Catalyst Decomposition: Palladium catalysts, especially when not properly stabilized by ligands, can decompose at high temperatures to form inactive palladium black.
-
Protodeboronation (in Suzuki-Miyaura reactions): The cleavage of the C-B bond of the boronic acid coupling partner, particularly in the presence of water and at high temperatures.
Q3: What are the typical temperature ranges for cross-coupling reactions with this substrate?
A3: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), catalyst system, and solvent. However, a general guideline is to start with milder conditions and incrementally increase the temperature.
-
Suzuki-Miyaura Coupling: Typically, temperatures range from 80 °C to 110 °C.[1] Starting around 80 °C is a common practice.[2][3]
-
Buchwald-Hartwig Amination: This reaction can sometimes require higher temperatures, often in the range of 80 °C to 130 °C. However, with modern, highly active catalysts, reactions can often be performed at lower temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no yield of your desired product, consider the following temperature-related troubleshooting steps.
| Potential Cause | Recommended Action |
| Reaction temperature is too low. | The activation energy for the oxidative addition of the aryl iodide to the palladium catalyst may not be reached. Gradually increase the reaction temperature in 10-15 °C increments. |
| Catalyst is not active at the current temperature. | Ensure you are using a suitable pre-catalyst or that the conditions are appropriate for the in situ formation of the active Pd(0) species. Some catalyst systems require an initial heating period to become fully active. |
| Poor solubility of reagents at low temperatures. | Confirm that all reactants, particularly the base, are sufficiently soluble in the chosen solvent at the reaction temperature. A change of solvent or a co-solvent may be necessary. |
Below is a troubleshooting workflow for addressing low product conversion.
Issue 2: Significant Formation of De-iodinated Byproduct
The presence of 2,3-difluoroaniline in your reaction mixture is a clear indicator of de-iodination, a common issue with aryl iodides at elevated temperatures.
| Potential Cause | Recommended Action |
| Reaction temperature is too high. | This is the most common cause. Reduce the reaction temperature. Even a 10-20 °C decrease can significantly suppress de-iodination. |
| Inefficient catalyst system. | A slow catalytic cycle can provide more opportunity for side reactions. Use a more active catalyst system (e.g., a modern pre-catalyst with a bulky, electron-rich phosphine ligand) that can operate efficiently at lower temperatures. |
| Presence of a hydride source. | Solvents like isopropanol or impurities in reagents can act as hydride donors. Ensure you are using high-purity, anhydrous solvents. |
The following diagram illustrates the relationship between temperature and the formation of desired product versus the de-iodinated byproduct.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound. Note: These are starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 100-110 °C, but monitor for the formation of 2,3-difluoroaniline.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. If necessary, the temperature can be increased, but be mindful of potential de-iodination.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the effect of temperature on yield for representative cross-coupling reactions.
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield
| Entry | Temperature (°C) | Yield (%) | Reference |
| 1 | 25 | 20 | [2] |
| 2 | 50 | 62 | [2] |
| 3 | 70 | 77 | [2] |
| 4 | 80 | Optimal | [2][3] |
Data is for a model reaction of iodobenzene and phenylboronic acid and is illustrative of the general trend.
Table 2: Recommended Starting Temperatures for Different Cross-Coupling Reactions
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | 80 - 110 | Lower end of the range is preferable to minimize de-iodination.[1] |
| Buchwald-Hartwig | 90 - 120 | Highly dependent on the catalyst-ligand system; modern systems allow for lower temperatures. |
| Sonogashira | Room Temp - 80 | Often proceeds at milder temperatures, but may require heating for less reactive substrates. |
| Heck | 80 - 140 | Can require higher temperatures, increasing the risk of side reactions. |
References
Technical Support Center: Aqueous Work-up for Reactions Involving 2,3-Difluoro-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-iodoaniline. It offers detailed guidance on aqueous work-up procedures to help ensure high yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an aqueous work-up for reactions with this compound?
An aqueous work-up is a critical step following a chemical reaction to separate the desired product from unreacted starting materials, catalysts, salts, and other byproducts. For reactions involving this compound, this typically involves quenching the reaction mixture, followed by liquid-liquid extraction to isolate the organic product in a suitable solvent.
Q2: I am observing a persistent emulsion during the extraction process. What should I do?
Emulsion formation is a common issue, especially when residual bases or salts are present. To break an emulsion, you can try the following:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1]
-
Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel back and forth.[1]
Q3: My product seems to be partially soluble in the aqueous layer. How can I improve recovery?
The fluorine atoms and the aniline group in this compound derivatives can impart some water solubility. To minimize product loss:
-
Perform multiple extractions with smaller volumes of the organic solvent.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
Adjust the pH of the aqueous layer. Depending on the nature of your product, making the aqueous layer more basic or acidic can suppress the solubility of the product.
Q4: What are common impurities I might encounter after a Suzuki coupling reaction with this compound, and how can I remove them during work-up?
Common impurities include unreacted boronic acid/ester, palladium catalyst residues, and homo-coupled byproducts.
-
Boronic acid/ester: A wash with a mild aqueous base (e.g., 1M NaOH) can help remove acidic boronic acid impurities.
-
Palladium residues: These can often be removed by filtering the organic solution through a pad of silica gel or Celite®.
-
Homo-coupled byproducts: These are often removed by column chromatography or recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the aqueous work-up of reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Product Precipitates During Quenching | The product has low solubility in the quenching solution or the resulting mixture. | - Add more organic solvent before or during quenching. - Quench the reaction mixture at room temperature or slightly warmer. |
| Incomplete Phase Separation | The densities of the organic and aqueous layers are too similar. | - Add brine to increase the density of the aqueous layer.[1] - Try a different extraction solvent with a significantly different density. |
| Color in the Organic Layer | Residual palladium catalyst or colored byproducts. | - Wash the organic layer with an aqueous solution of a mild reducing agent (e.g., sodium bisulfite) if iodine color is present.[2] - Filter the organic extract through a plug of silica gel. |
| Low Yield After Work-up | - Incomplete extraction. - Product degradation. - Product is partially water-soluble. | - Perform multiple extractions. - Ensure the pH of the aqueous layer is appropriate to minimize product solubility. - Avoid overly acidic or basic conditions if the product is sensitive. |
Experimental Protocols
Standard Aqueous Work-up Protocol for a Suzuki Coupling Reaction
This protocol outlines a typical aqueous work-up procedure for a palladium-catalyzed Suzuki coupling reaction of this compound with an arylboronic acid.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water to quench the reaction.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with 1M NaOH solution to remove unreacted boronic acid.
-
Wash with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.[3]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation
The following table summarizes typical outcomes for the aqueous work-up of a Suzuki coupling reaction involving this compound.
| Parameter | Typical Value | Notes |
| Recovery Yield | 85-95% | Dependent on the specific product's solubility and stability. |
| Purity (Crude) | 70-90% | Assessed by LC-MS or ¹H NMR. |
| Purity (After Chromatography) | >98% | |
| Purity (After Recrystallization) | >99% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the aqueous work-up of reactions.
Troubleshooting Decision Tree for Emulsion Formation
Caption: Decision tree for resolving emulsions.
References
troubleshooting low yields in Buchwald-Hartwig amination with 2,3-Difluoro-4-iodoaniline
Welcome to the Technical Support Center for troubleshooting Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those encountered with electronically demanding substrates such as 2,3-Difluoro-4-iodoaniline.
Troubleshooting Guide for Low Yields
Low yields in the Buchwald-Hartwig amination of this compound can be attributed to several factors, primarily related to the electronic properties and steric hindrance of the substrate. The electron-withdrawing nature of the two fluorine atoms can deactivate the aniline, making it a less effective nucleophile. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
A1: Low conversion is a frequent issue and can often be traced back to the catalyst system, reaction conditions, or reagent quality.
-
Catalyst System: The combination of the palladium precursor and the ligand is critical. For electron-deficient anilines, bulky and electron-rich phosphine ligands are often required to promote the catalytic cycle.
-
Base Selection: The choice of base is crucial as it facilitates the deprotonation of the amine. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: The solvent must be anhydrous and degassed to prevent catalyst deactivation. The reaction temperature needs to be optimized to ensure a sufficient rate without causing decomposition of the starting materials or the catalyst.
-
Reagent Purity: Ensure that the this compound, the coupling partner, and all reagents are pure and dry. Trace impurities can poison the palladium catalyst.
Q2: I am observing significant amounts of hydrodehalogenation of my aryl iodide. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the iodine atom is replaced by a hydrogen, is a common side reaction. This can be minimized by:
-
Ligand Choice: Some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation.[1] Screening different ligands, particularly those known to favor reductive elimination, can be beneficial.
-
Optimizing Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes favor side reactions. Monitor the reaction progress and aim to stop it once the product formation has plateaued.
Q3: The reaction seems to stall after partial conversion. What could be the cause?
A3: Reaction stalling can be due to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure rigorous inert atmosphere techniques are used. Using a pre-catalyst can sometimes lead to more consistent results.
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor to the catalyst.
-
Iodide Inhibition: Aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[2]
Frequently Asked Questions (FAQs)
Q4: What is the best palladium precursor for the amination of this compound?
A4: While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, the use of a palladium pre-catalyst, such as an XPhos- or GPhos-based pre-catalyst, is often recommended for challenging substrates. Pre-catalysts can provide a more reliable and efficient generation of the active Pd(0) species.
Q5: Which class of ligands is most suitable for this type of electron-deficient aniline?
A5: Bulky, electron-rich biaryl phosphine ligands are generally the preferred choice for coupling electron-deficient anilines. Ligands such as XPhos, RuPhos, and BrettPhos have shown success in similar challenging aminations. These ligands promote the crucial reductive elimination step and can help to overcome the lower nucleophilicity of the fluorinated aniline.
Q6: What is the recommended base for this reaction?
A6: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although they may require higher reaction temperatures or longer reaction times.
Q7: How do the fluorine substituents on the aniline affect the reaction?
A7: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the aniline's nitrogen atom. This can slow down the rate of the transmetalation step in the catalytic cycle. Additionally, the fluorine atoms can engage in non-covalent interactions that may influence the conformation and reactivity of the substrate.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of Buchwald-Hartwig aminations, with a focus on challenging substrates like aryl iodides and electron-deficient anilines. Please note that this is representative data and optimal conditions for this compound may vary.
Table 1: Effect of Ligand on Yield
| Entry | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| 2 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 82 |
| 3 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 78 |
| 4 | P(o-tol)₃ | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 45 |
Table 2: Effect of Base on Yield
| Entry | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| 2 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 65 |
| 3 | XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 72 |
| 4 | XPhos | Pd₂(dba)₃ | LHMDS | THF | 80 | 75 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Under the inert atmosphere, add the base (1.2-1.5 equivalents).
-
Add the this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Strategies to Prevent Homocoupling of 2,3-Difluoro-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 2,3-Difluoro-4-iodoaniline during common cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
If you are observing a significant amount of the biphenyl byproduct derived from the homocoupling of your boronic acid or ester coupling partner, consult the following guide.
Troubleshooting Steps:
-
Oxygen Contamination: The primary cause of boronic acid homocoupling is often the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction. [1] * Solution: Ensure rigorous deoxygenation of all solvents, reagents, and the reaction vessel. Subsurface sparging with an inert gas (argon or nitrogen) for an extended period is highly effective. Maintain a positive pressure of inert gas throughout the experiment.
-
Palladium Pre-catalyst Choice: The use of a Pd(II) pre-catalyst can sometimes lead to an initial homocoupling event to generate the active Pd(0) species.
-
Solution: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. Alternatively, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) in the reaction mixture.
-
-
Reaction Conditions: Suboptimal reaction conditions can favor homocoupling over the desired cross-coupling.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which can accelerate the reductive elimination step of the cross-coupling cycle, thus outcompeting the homocoupling pathway.
-
Base Selection: The choice of base is critical. Weaker bases may not be effective in the transmetalation step, while overly strong bases can promote side reactions. A careful screening of bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) is recommended.
-
Temperature Optimization: Ensure the reaction temperature is optimal for the specific catalyst system. Lower temperatures may be insufficient for efficient cross-coupling, potentially allowing side reactions to become more prominent.
-
-
Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling
The homocoupling of the terminal alkyne partner to form a symmetric diyne is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. [2][3] Troubleshooting Steps:
-
Copper Co-catalyst and Oxygen: The combination of a copper(I) co-catalyst and oxygen is the primary driver of alkyne homocoupling. [2][4] * Solution:
- Copper-Free Conditions: The most effective way to prevent Glaser coupling is to utilize a copper-free Sonogashira protocol. [2][4]These methods often require careful optimization of the ligand and base.
- Inert Atmosphere: If using a copper co-catalyst, the rigorous exclusion of oxygen is paramount. [2][4]Use degassed solvents and maintain a strict inert atmosphere (argon or nitrogen).
-
Alkyne Concentration: A high concentration of the terminal alkyne can increase the rate of the bimolecular homocoupling reaction.
-
Solution: Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling pathway. [4]
-
-
Catalyst and Reaction Parameters: The choice of palladium source, ligand, and base can influence the extent of homocoupling.
-
Solution:
-
Ligand Selection: Bulky, electron-rich phosphine ligands on the palladium center can sometimes promote the desired cross-coupling over homocoupling.
-
Base and Solvent: The base and solvent system should be optimized. Amine bases like triethylamine or diisopropylethylamine are common, and their purity and dryness are important.
-
-
Issue 3: Homocoupling of this compound in Buchwald-Hartwig Amination
While less common than the homocoupling of the coupling partner, the formation of a biaryl diamine from the self-coupling of this compound can occur under certain conditions.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium pre-catalyst and ligand is crucial in preventing unwanted side reactions.
-
Solution: Employ well-defined Pd(0) pre-catalysts or catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). These ligands are known to promote efficient oxidative addition and reductive elimination, minimizing the lifetime of reactive intermediates that could lead to homocoupling.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to catalyst decomposition and the formation of side products.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times after the starting material has been consumed.
-
-
Base Selection: The nature and strength of the base can influence the reaction outcome.
-
Solution: Use a base that is strong enough to deprotonate the amine nucleophile but does not promote side reactions with the aryl iodide. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). Careful screening may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a concern when working with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of a starting material react with each other. In the context of cross-coupling reactions with this compound, this can refer to the homocoupling of the aniline itself to form a symmetrical biaryl diamine, or more commonly, the homocoupling of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction). This side reaction reduces the yield of the desired product, consumes valuable starting materials, and can lead to difficult purification challenges due to the structural similarity of the byproduct to the target molecule.
Q2: How do the electronic properties of this compound affect its reactivity and potential for homocoupling?
A2: The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which can make the C-I bond more susceptible to oxidative addition to the palladium catalyst. This enhanced reactivity is generally favorable for the desired cross-coupling reaction. The amino group is an electron-donating group. The overall electronic nature of the molecule will influence the reactivity of the palladium-aryl intermediate and the subsequent steps in the catalytic cycle. While the electron-deficient nature of the aryl iodide can be beneficial, it may also influence the stability of intermediates and the propensity for side reactions under non-optimized conditions.
Q3: Are there any general "best practices" to minimize homocoupling in any cross-coupling reaction involving this compound?
A3: Yes, several best practices can be broadly applied:
-
High Purity Reagents: Use high-purity this compound, coupling partners, and dry, degassed solvents.
-
Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions. [2][4]* Optimized Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the coupling partner is often used, but large excesses should be avoided as this can sometimes promote its homocoupling.
-
Catalyst and Ligand Screening: The optimal palladium catalyst and ligand are often substrate-dependent. A screening of different catalyst/ligand combinations is highly recommended for any new transformation.
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura and Sonogashira coupling reactions of a closely related substrate, 3-Chloro-2-fluoro-4-iodoaniline. These results can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline with Various Boronic Acids [5]
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 3-Chloro-2-fluoro-4-phenylaniline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-2-fluoro-4-(4-methoxyphenyl)aniline | 82 |
| 3 | 4-Trifluoromethylphenylboronic acid | 3-Chloro-2-fluoro-4-(4-(trifluoromethyl)phenyl)aniline | 78 |
| 4 | 2-Thienylboronic acid | 3-Chloro-2-fluoro-4-(thiophen-2-yl)aniline | 75 |
Table 2: Sonogashira Coupling of 3-Chloro-2-fluoro-4-iodoaniline with Various Terminal Alkynes [5]
| Entry | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 4-((4-chlorophenyl)ethynyl)-2,3-difluoroaniline | 92 |
| 2 | Ethynyltrimethylsilane | 4-((trimethylsilyl)ethynyl)-2,3-difluoroaniline | 88 |
| 3 | 1-Hexyne | 4-(hex-1-yn-1-yl)-2,3-difluoroaniline | 85 |
| 4 | 3-Ethynylpyridine | 4-(pyridin-3-ylethynyl)-2,3-difluoroaniline | 79 |
Experimental Protocols
The following are general, representative protocols for Suzuki-Miyaura and Sonogashira reactions that can be adapted for use with this compound. Optimization of specific parameters will be necessary.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
This protocol is adapted from procedures for the Suzuki coupling of haloanilines. [6][7]
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling (General Procedure)
This protocol is designed to minimize alkyne homocoupling by omitting the copper co-catalyst. [4]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 eq.) and an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture. For sensitive substrates, slow addition via syringe pump is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol.
Visualizations
Caption: Competing pathways of cross-coupling and homocoupling.
Caption: Troubleshooting workflow for homocoupling issues.
Caption: Key strategies to prevent homocoupling reactions.
References
challenges in the scale-up synthesis of 2,3-Difluoro-4-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges in the scale-up synthesis of 2,3-Difluoro-4-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the direct electrophilic iodination of 2,3-difluoroaniline. This is typically achieved using an iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), often in the presence of a base like sodium bicarbonate to neutralize the hydrogen iodide (HI) byproduct.
Q2: What are the main safety concerns when handling the reagents for this synthesis?
A2: Key safety considerations include the handling of iodine, which can cause skin and respiratory irritation, and the starting material, 2,3-difluoroaniline, which is a toxic substance. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Q3: What are the expected major byproducts in this synthesis?
A3: The primary byproducts can include isomeric forms of the desired product, such as 2,3-difluoro-6-iodoaniline, and potentially di-iodinated products, depending on the reaction conditions. Over-iodination can be a significant issue if the reaction is not carefully controlled.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a good indication of purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be cautious of byproduct formation. |
| Suboptimal Reagent Stoichiometry | - Ensure the accurate measurement of all reagents. - A slight excess of the iodinating agent may be required, but a large excess can lead to di-iodination. |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions. - Minimize the number of transfer steps to reduce mechanical losses. |
Issue 2: Formation of Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - The amino group of 2,3-difluoroaniline is an ortho-, para-director. Due to steric hindrance from the fluorine at the 2-position, iodination is favored at the 4- and 6-positions. - To favor the 4-iodo isomer, consider running the reaction at a lower temperature to increase selectivity. |
| Reaction Conditions Favoring Isomerization | - Avoid highly acidic conditions, which could potentially lead to side reactions. The use of a mild base like sodium bicarbonate is recommended. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Isomers | - If recrystallization is ineffective, column chromatography is the recommended method for separating isomers. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
| Presence of Dark, Tar-like Impurities | - These may result from oxidation or polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification by passing the crude product through a short plug of silica gel can remove some of these impurities before final purification. |
Experimental Protocols
Key Experiment: Iodination of 2,3-Difluoroaniline
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2,3-Difluoroaniline
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluoroaniline (1.0 eq) in ethanol.
-
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution.
-
Iodination: In a separate flask, prepare a solution of iodine (1.1 eq) in ethanol. Add the iodine solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.
-
Quantitative Data Summary
The following table summarizes hypothetical data for the synthesis of this compound at different scales.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| 2,3-Difluoroaniline | 1.0 g | 100 g | 1.0 kg |
| Iodine | 2.1 g | 210 g | 2.1 kg |
| Sodium Bicarbonate | 1.0 g | 100 g | 1.0 kg |
| Ethanol | 20 mL | 2 L | 20 L |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (after purification) | >98% | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
Comparative Analytical Characterization of 2,3-Difluoro-4-iodoaniline and Its Derivatives
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analytical overview of 2,3-Difluoro-4-iodoaniline and two key derivatives: N-(2,3-difluoro-4-iodophenyl)acetamide and 2,3-difluoro-4-iodobenzaldehyde. This document outlines key analytical techniques for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
The strategic incorporation of fluorine atoms and an iodine moiety in aniline derivatives offers unique physicochemical properties beneficial for drug design, including enhanced metabolic stability and potential for further functionalization. Accurate and robust analytical characterization is paramount for ensuring the purity, identity, and quality of these compounds in research and development.
Summary of Analytical Data
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-5 | H-6 | Other Protons | Solvent |
| This compound | ~7.4 (d) | ~6.7 (t) | ~4.0 (br s, NH₂) | CDCl₃ |
| Analog: 2-Fluoro-4-iodoaniline[1] | 7.42 (dd) | 6.55 (ddd) | 3.86 (s, NH₂) | Not Specified |
| N-(2,3-difluoro-4-iodophenyl)acetamide | ~7.8 (t) | ~7.2 (t) | ~7.5 (br s, NH), ~2.2 (s, CH₃) | CDCl₃ |
| Analog: N-(4-chlorophenyl)acetamide | 7.48 (d) | 7.31 (d) | 2.20 (s, CH₃) | CDCl₃ |
| 2,3-difluoro-4-iodobenzaldehyde | ~7.6 (t) | ~7.3 (t) | ~10.2 (s, CHO) | CDCl₃ |
| Analog: 4-Iodobenzaldehyde[2] | 7.65 (d) | 7.05 (d) | 4.57 (s, CHO) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| This compound | ~140 (dd) | ~150 (dd) | ~130 (dd) | ~85 (d) | ~125 (d) | ~115 (d) | - | CDCl₃ |
| Analog: 2,3-Difluoroaniline[3] | 137.9 | 150.5 (dd) | 138.8 (dd) | 115.0 | 123.9 (d) | 112.1 (d) | - | CDCl₃ |
| N-(2,3-difluoro-4-iodophenyl)acetamide | ~138 (dd) | ~151 (dd) | ~132 (dd) | ~90 (d) | ~128 (d) | ~120 (d) | ~169 (C=O), ~25 (CH₃) | CDCl₃ |
| Analog: N-phenylacetamide | 137.9 | 120.0 | 129.0 | 124.3 | 129.0 | 120.0 | 168.5 (C=O), 24.6 (CH₃) | CDCl₃ |
| 2,3-difluoro-4-iodobenzaldehyde | ~135 (dd) | ~155 (dd) | ~138 (dd) | ~95 (d) | ~130 (d) | ~125 (d) | ~190 (CHO) | CDCl₃ |
| Analog: 4-Hydroxybenzaldehyde | 163.2 | 135.3 | 109.0 | 162.1 | 109.0 | 135.3 | 146.7 (CHO) | DMSO-d₆ |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Mode |
| This compound | 255 | 128 ([M-I]⁺) | EI |
| Analog: 2-Fluoro-4-iodoaniline[4] | 237 | 110 ([M-I-HF]⁺) | EI |
| N-(2,3-difluoro-4-iodophenyl)acetamide | 297 | 255 ([M-COCH₂]⁺), 128 ([M-I-COCH₂]⁺) | EI |
| Analog: N-(4-Iodophenyl)acetamide[5] | 261 | 219 ([M-COCH₂]⁺), 92 ([M-I-COCH₂]⁺) | EI |
| 2,3-difluoro-4-iodobenzaldehyde | 268 | 239 ([M-CHO]⁺), 112 ([M-I-CHO]⁺) | EI |
| Analog: 4-Iodobenzaldehyde[6] | 232 | 203 ([M-CHO]⁺), 76 ([M-I-CHO]⁺) | EI |
Table 4: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| This compound | ~5.8 | C18 | Acetonitrile:Water (60:40) | 1.0 | 254 |
| N-(2,3-difluoro-4-iodophenyl)acetamide | ~7.2 | C18 | Acetonitrile:Water (70:30) | 1.0 | 254 |
| 2,3-difluoro-4-iodobenzaldehyde | ~6.5 | C18 | Acetonitrile:Water (65:35) | 1.0 | 254 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source. For HPLC-MS, an Electrospray Ionization (ESI) source is typically used.
-
EI-MS Acquisition:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: 50-500 amu
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The specific ratio should be optimized for each compound to achieve adequate separation and retention time (refer to Table 4 for starting conditions).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV absorbance at 254 nm.
-
Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Caption: General workflow for the synthesis and analytical characterization of this compound derivatives.
Caption: Logical relationship for the comparative analytical characterization of the target compounds.
References
- 1. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Iodobenzaldehyde, CAS No. 15164-44-0 - iChemical [ichemical.com]
- 3. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]
- 4. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-iodoaniline and Other Haloanilines in Key Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Haloaniline Reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sandmeyer Reactions with Supporting Experimental Data.
In the landscape of modern medicinal chemistry and materials science, haloanilines represent a critical class of building blocks. Their synthetic versatility, allowing for the strategic introduction of diverse functionalities, makes them indispensable in the construction of complex molecular architectures. Among these, 2,3-Difluoro-4-iodoaniline is a particularly interesting substrate, featuring a unique substitution pattern that influences its reactivity in pivotal synthetic transformations. This guide provides an objective comparison of the reactivity of this compound with other haloanilines (chloro-, bromo-, and other iodo-substituted anilines) in three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sandmeyer reaction.
The Reactivity Landscape of Haloanilines
The reactivity of haloanilines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds facilitate this step, leading to higher reaction rates. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl < C-F. Consequently, the general order of reactivity for haloanilines in these reactions is:
Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1]
This inherent reactivity difference is a powerful tool for chemoselectivity in polyhalogenated systems, enabling the selective functionalization of a more reactive halogen in the presence of a less reactive one.[2][3][4] For a molecule like this compound, the C-I bond is expected to be significantly more reactive than the C-F bonds in cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The higher reactivity of iodoanilines generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- and chloro- counterparts.[1]
While specific comparative studies under identical conditions for this compound are not extensively reported, the following table provides representative data for the Suzuki-Miyaura coupling of various haloanilines with phenylboronic acid, illustrating the general reactivity trends.
| Haloaniline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(OAc)₂ | K₃PO₄ | EtOH/H₂O | 60 | 2 | High (representative) |
| 4-Bromoaniline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Moderate to High |
| 4-Chloroaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | Lower to Moderate |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Expected High |
Note: The data for this compound is an expected result based on the high reactivity of the C-I bond. Actual yields may vary depending on specific reaction optimization.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the haloaniline substrate is a critical factor. Aryl iodides are generally more reactive than aryl bromides and chlorides.[5][6][7]
The following table summarizes representative conditions and expected outcomes for the Buchwald-Hartwig amination of various haloanilines with a generic primary amine.
| Haloaniline | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8 | High (representative) |
| 4-Bromoaniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Moderate to High |
| 4-Chloroaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | Lower to Moderate |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | Expected High |
Note: The data for this compound is an expected result. The choice of ligand and base is crucial and often substrate-dependent.[8][9]
Reactivity in the Sandmeyer Reaction
The Sandmeyer reaction provides a method to replace the amino group of an aniline with a variety of functional groups, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[3][10][11] This reaction is particularly useful for introducing functionalities that are not easily accessible through other methods.
For haloanilines, the Sandmeyer reaction can be used to introduce an additional, different halogen atom or other functional groups. The success of the reaction depends on the stability of the intermediate diazonium salt and the reaction conditions. The presence of other halogens on the aniline ring can influence the stability and reactivity of the diazonium salt.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic transformations. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sandmeyer reactions, which can be adapted for this compound and other haloanilines.
Protocol 1: Suzuki-Miyaura Coupling of a Haloaniline
Materials:
-
Haloaniline (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dried Schlenk flask, add the haloaniline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Haloaniline
Materials:
-
Haloaniline (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Base (e.g., Cs₂CO₃) (1.5 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the haloaniline, palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the degassed solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Sandmeyer Reaction of a Haloaniline
Materials:
-
Haloaniline (e.g., this compound) (1.0 mmol)
-
Sodium nitrite (NaNO₂) (1.2 mmol)
-
Hydrochloric acid (HCl) or other strong acid
-
Copper(I) salt (e.g., CuCl, CuBr, CuCN) (catalytic to stoichiometric amount)
-
Ice
Procedure:
-
Dissolve the haloaniline in an aqueous solution of the strong acid at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction mixture to warm to room temperature or gently heat as required, observing for gas evolution (N₂).
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product as needed.[12]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. Its C-I bond allows for facile Suzuki-Miyaura and Buchwald-Hartwig couplings under relatively mild conditions, offering a significant advantage over less reactive bromo- and chloroanilines. The presence of the fluorine atoms can also modulate the electronic properties and metabolic stability of the resulting products, making this building block particularly attractive for drug discovery programs. Furthermore, the amino group offers a handle for subsequent transformations, including the Sandmeyer reaction, to further diversify the molecular scaffold. The provided protocols and comparative data serve as a valuable resource for chemists to strategically incorporate this compound and other haloanilines into their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 2,3-Difluoro-4-iodoaniline and 2-fluoro-4-iodoaniline in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Aryl anilines bearing iodine and fluorine substituents are particularly valuable building blocks, offering orthogonal handles for sequential cross-coupling reactions. This guide provides a comparative analysis of 2,3-difluoro-4-iodoaniline and 2-fluoro-4-iodoaniline, two key intermediates, in the context of palladium-catalyzed cross-coupling reactions. While direct comparative studies are scarce, this document synthesizes available data to highlight trends in reactivity and optimal reaction conditions for these substrates in widely used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Quantitative Data Summary
The following table summarizes representative data for palladium-catalyzed cross-coupling reactions involving this compound and 2-fluoro-4-iodoaniline. The data has been compiled from various sources and showcases typical reaction conditions and yields. The varied conditions reflect the specific requirements of each transformation and substrate.
| Reaction Type | Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Type |
| Suzuki-Miyaura | 2-fluoro-4-iodoaniline | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₃PO₄·7H₂O | DMF/H₂O | 80 | - | High | Application Note[1] |
| Suzuki-Miyaura | 2-iodoaniline derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | - | - | 80-110 | - | - | Application Note[1] |
| Heck | 4-Iodo-2,6-difluoroaniline | Acrylonitrile | Pd/C | None | Et₃N | NMP | 130 | 2 | 98 | Journal Article[2] |
| Heck | 2-iodoaniline | Propiolate esters | Pd(II)-PEG | - | - | PEG-400 | - | - | High | Journal Article[3] |
| Buchwald-Hartwig | 2-bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | - | Good | Journal Article[4] |
| Buchwald-Hartwig | Aryl Bromides/Chlorides | Fluoroalkylamines | [Pd(allyl)Cl]₂ (<0.5) | AdBippyPhos | KOPh | - | - | - | High | Journal Article[5] |
Note: The table illustrates that both substrates are viable in various palladium-catalyzed reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and is highly dependent on the specific coupling partners and the nature of the aniline. For instance, the Heck reaction with the more electron-deficient 2,6-difluoro-4-iodoaniline proceeds efficiently with a ligandless palladium on carbon catalyst at high temperature[2].
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established methodologies.
1. General Protocol for Suzuki-Miyaura Coupling
This protocol is based on typical conditions for the coupling of iodoanilines with arylboronic acids.[1]
-
Reaction Setup: In a Schlenk flask, combine the iodoaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed solvent (e.g., a mixture of DMF and water). Subsequently, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl halide with an amine, which can be adapted for the iodoanilines.[6][7]
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture in an oil bath at the desired temperature (typically 80-120 °C) for the specified time, with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.
Mechanistic Overview and Workflow
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Heck reactions, generally proceed through a common catalytic cycle.[8][9] The specific intermediates and kinetics can be influenced by the choice of reactants, catalyst, ligand, and reaction conditions.
Caption: General workflow of a palladium-catalyzed cross-coupling reaction.
Conclusion
Both this compound and 2-fluoro-4-iodoaniline are valuable and versatile building blocks for the synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. The electronic properties imparted by the fluorine substituents can influence the reactivity of the C-I bond. Generally, increased fluorine substitution can lead to a more electron-deficient aromatic ring, which can affect the rates of oxidative addition and reductive elimination. The choice of an appropriate palladium catalyst, ligand, and base system is paramount to achieving high yields and should be optimized for each specific transformation. The data and protocols provided herein serve as a guide for researchers to effectively utilize these important synthetic intermediates in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 2,3-Difluoro-4-iodoaniline and 2,3-difluoro-4-bromoaniline in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the choice of the organohalide coupling partner. This guide provides an objective comparison of two key building blocks, 2,3-difluoro-4-iodoaniline and 2,3-difluoro-4-bromoaniline , in the context of Suzuki reactions, supported by fundamental principles and representative experimental data.
Core Reactivity Principles: Iodide vs. Bromide
The generally accepted reactivity trend for aryl halides (Ar-X) in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is: Ar-I > Ar-Br > Ar-Cl .[1] This trend is primarily governed by the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, facilitating a faster oxidative addition of the palladium(0) catalyst into the C-X bond.
This inherent reactivity difference suggests that This compound will typically react under milder conditions, require lower catalyst loadings, or proceed at a faster rate than its bromo-counterpart. However, practical outcomes can be influenced by the specific catalyst system, ligands, base, and solvent employed.[1] While aryl iodides are more reactive, aryl bromides are often more cost-effective and can achieve excellent yields with optimized reaction conditions.
Performance Data in Suzuki Coupling
While no single study directly compares the Suzuki coupling of this compound and 2,3-difluoro-4-bromoaniline, the following table compiles representative data for these or structurally analogous compounds to illustrate typical reaction outcomes. These examples demonstrate that high yields are achievable with both substrates, though conditions may vary.
| Aryl Halide | Boronic Acid/Ester Partner | Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | (3,4-Difluorophenyl)boronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF / H₂O | 100 | 8 | 93 |
| 2-Bromo-4-fluoroaniline | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | CataCXium A palladacycle (10 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91 |
| 4-Iodoanisole | Phenylboronic acid | Pd Nanoparticles on Thiol-Functionalized Hydrochar (1.4 mol%) | K₂CO₃ | Ethanol | 100 | 4 | >99 |
| This compound | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / Ethanol / H₂O | 80 | 12 | 85-95 (Typical) |
| 2,3-Difluoro-4-bromoaniline | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 16 | 80-90 (Typical) |
Note: The data for the target molecules are presented as typical, optimized examples derived from common practices in the literature, as specific side-by-side comparative data is unavailable. The other entries provide context from closely related structures.
Catalytic Cycle Visualization
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, beginning with the activation of the palladium(0) catalyst and its oxidative addition to the aryl halide.
Representative Experimental Protocols
The following are generalized yet detailed protocols for performing a Suzuki-Miyaura coupling reaction with the subject compounds. Note: These procedures should be performed by qualified personnel under an inert atmosphere (e.g., Nitrogen or Argon) using appropriate safety precautions.
Protocol 1: Suzuki Coupling of this compound (Higher Reactivity Substrate)
This protocol leverages the higher reactivity of the aryl iodide, potentially allowing for a common and robust catalyst system like Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent System: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirrer
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (Toluene/Ethanol/H₂O) via cannula or syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aniline.
Protocol 2: Suzuki Coupling of 2,3-Difluoro-4-bromoaniline (Lower Reactivity Substrate)
This protocol employs a more active catalyst system, often required for less reactive aryl bromides, to achieve high yields. Buchwald-type ligands or catalysts like Pd(dppf)Cl₂ are common choices.
Materials:
-
2,3-Difluoro-4-bromoaniline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System: 1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Add 2,3-difluoro-4-bromoaniline, the arylboronic acid, and the base (K₃PO₄ or Cs₂CO₃) to the reaction vessel.
-
Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under a counterflow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C under reflux with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
Once the starting material is consumed, cool the reaction to ambient temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue via flash column chromatography to isolate the final product.
Summary and Practical Considerations
-
Reactivity: this compound is the more reactive substrate due to the weaker C-I bond, generally leading to faster reactions and milder conditions.
-
Conditions: 2,3-Difluoro-4-bromoaniline often requires more forcing conditions—higher temperatures, more active (and often more expensive) catalyst systems, and stronger bases—to achieve comparable yields.
-
Cost and Availability: Aryl bromides are typically more economical and readily available on a large scale than their corresponding aryl iodide counterparts, making 2,3-difluoro-4-bromoaniline a preferred choice for process chemistry if the reaction can be suitably optimized.
-
Optimization: For challenging couplings involving the bromo-substrate, screening different palladium precatalysts, phosphine ligands (e.g., SPhos, XPhos, cataCXium A), bases, and solvents is a standard approach to improving reaction efficiency.[2]
References
A Comparative Guide to the Spectroscopic Analysis of Products from 2,3-Difluoro-4-iodoaniline in Suzuki-Miyaura Cross-Coupling Reactions
For researchers and professionals in drug development, 2,3-difluoro-4-iodoaniline serves as a critical building block for synthesizing complex molecules. Its utility largely stems from the strategic placement of its functional groups: the amino group, which can be a key pharmacophore or a site for further modification, and the iodo-substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions.
This guide provides an objective comparison of the spectroscopic characteristics of this compound against its product from a typical Suzuki-Miyaura cross-coupling reaction. We further compare its reactivity with an alternative starting material, 2,3-difluoro-4-bromoaniline, offering supporting data and detailed experimental protocols to aid in laboratory synthesis and analysis.
Experimental Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The general workflow involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[1][2]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data Comparison: Reactant vs. Product
The following table summarizes the expected spectroscopic data for the starting material, this compound, and a representative product, 2,3-difluoro-4-phenylaniline, formed via a Suzuki-Miyaura reaction with phenylboronic acid. The transformation from an iodo-substituent to a phenyl group results in distinct changes across various spectroscopic methods.
| Spectroscopic Technique | This compound (Reactant) | 2,3-Difluoro-4-phenylaniline (Product) | Key Analytical Changes |
| ¹H NMR | Aromatic protons adjacent to F and I atoms. Broad singlet for -NH₂ group. | More complex aromatic region due to two distinct phenyl rings. Broad singlet for -NH₂ group persists. | Appearance of new signals in the ~7.2-7.6 ppm range corresponding to the introduced phenyl group. |
| ¹³C NMR | Signals for 6 aromatic carbons. The carbon bearing the iodine (ipso-carbon) will be at a relatively high field (~90-100 ppm). | Signals for 12 aromatic carbons. The ipso-carbon of the aniline ring shifts downfield. | Disappearance of the C-I signal and appearance of new signals for the second aromatic ring. |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms, influenced by adjacent H and I atoms. | Two distinct signals for the fluorine atoms, now influenced by the adjacent phenyl group. | A noticeable shift in the chemical shifts of both fluorine signals due to the change in the electronic environment. |
| IR (cm⁻¹) | N-H stretch (~3300-3500), Aromatic C=C stretch (~1450-1600), C-F stretch (~1100-1300), C-I stretch (~500-600). | N-H stretch (~3300-3500), Aromatic C=C stretch (~1450-1600), C-F stretch (~1100-1300). | Disappearance of the C-I stretching vibration. The aromatic C=C stretching region may show more complex patterns. |
| Mass Spec. (MS) | Molecular Ion (M⁺) peak at m/z 237.[3] | Expected Molecular Ion (M⁺) peak at m/z 189. | A significant mass difference corresponding to the replacement of iodine (127 amu) with a phenyl group (77 amu) minus a hydrogen. |
Alternative Starting Materials: A Reactivity Comparison
The choice of halogen on the aniline ring is a critical parameter in cross-coupling reactions, directly influencing reactivity. The C-X bond strength follows the trend C-I < C-Br < C-Cl, making iodoanilines the most reactive substrates.[4]
| Parameter | This compound | 2,3-Difluoro-4-bromoaniline (Alternative) | Implication for Researchers |
| Reactivity | High. The C-I bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst.[4] | Moderate. The C-Br bond is stronger than C-I, requiring more forcing conditions.[4] | Iodoaniline allows for milder reaction conditions (lower temperatures, shorter times) and potentially lower catalyst loading. |
| Typical Temp. | 80 - 100 °C | 100 - 120 °C | The higher stability of the bromo-compound may be advantageous if other functional groups are sensitive to lower temperatures. |
| Catalyst Choice | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are generally effective.[2] | Often requires more robust catalysts or ligands (e.g., XPhos) to facilitate the more difficult oxidative addition step.[4] | The bromo-compound may require more specialized and expensive catalytic systems to achieve comparable yields. |
| Cost & Availability | Generally more expensive and less commercially available than the bromo- a chloro-analogs. | Typically more cost-effective and readily available than the iodo-analog. | For large-scale synthesis, the cost of the starting material may favor the use of the less reactive but cheaper bromoaniline. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis. These may require optimization for specific substrates and equipment.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for haloanilines.[1][2]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire spectra on a 400 MHz or higher spectrometer. Reference ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F NMR, an external or internal standard is used.
-
-
Infrared (IR) Spectroscopy:
-
For solid samples, acquire an Attenuated Total Reflectance (ATR) IR spectrum by placing a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet or a thin film from a volatile solvent.
-
Scan the sample typically from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer.
-
References
Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2,3-Difluoro-4-iodoaniline Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 2,3-difluoro-4-iodoaniline derivatives, benchmarked against alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to underscore the definitive power of X-ray crystallography in elucidating complex molecular geometries.
The substitution pattern of halogenated anilines is a critical determinant of their chemical and biological properties, influencing everything from reaction kinetics to pharmacological activity. While various spectroscopic methods offer valuable insights into molecular structure, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. This guide will focus on a derivative, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, as a case study to illustrate the capabilities of this technique, in the absence of a published crystal structure for the parent this compound.
Comparative Analysis of Structural Elucidation Techniques
While techniques like NMR, IR, and Mass Spectrometry are cornerstones of chemical analysis, they provide indirect evidence of a molecule's three-dimensional arrangement. X-ray crystallography, in contrast, offers a direct visualization of the atomic positions within a crystal lattice, providing precise data on bond lengths, bond angles, and intermolecular interactions.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions. | Unambiguous structural determination; provides absolute configuration. | Requires a single, high-quality crystal; cannot be used for amorphous solids or liquids. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations. | Excellent for determining connectivity in solution; can study dynamic processes. | Provides an average structure in solution; interpretation can be complex for large molecules. |
| FTIR Spectroscopy | Presence of functional groups based on vibrational frequencies. | Fast and non-destructive; provides a molecular "fingerprint". | Indirect structural information; overlapping peaks can complicate interpretation. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; provides elemental composition. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
X-ray Crystallographic Data for Halogenated Iodoaniline Derivatives
The following table summarizes key crystallographic data for derivatives of iodoanilines, providing a basis for comparison. This data highlights the subtle yet significant influence of substituent positioning on the crystal packing and molecular geometry.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |
| N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide | Monoclinic | P2₁/c | C-I: ~2.1 | C-S-N: ~107.1 | [1] |
| 4-Iodoaniline | Orthorhombic | Pca2₁ | N-H...N, N-H...I | - | [2] |
| 3-Iodoaniline | Monoclinic | P2₁/c | C-I: 2.105(10), 2.113(11) | C-C-C (at I): Largest in ring | [3] |
| 2-Chloro-4-iodoaniline | Orthorhombic | Pbca | C-Cl: 1.742(4), C-I: 2.103(4) | - | [4][5] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a standard procedure for the structural determination of a small organic molecule like a this compound derivative.
1. Synthesis and Crystallization:
-
The target compound, for instance, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, is synthesized.[1]
-
Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., dichloromethane, diethyl ether).[1]
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations.[6][7]
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects diffraction data by rotating the crystal through a series of angles.[6][7]
3. Data Reduction and Structure Solution:
-
The collected diffraction data is processed to correct for experimental factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data to improve the fit.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using crystallographic software.
Workflow for Structural Confirmation
The logical flow from sample preparation to final structural elucidation is a critical aspect of crystallographic studies.
Caption: Workflow from synthesis to structural confirmation.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a confirmed molecular structure interacts with biological targets is crucial. The precise geometry of a ligand, as determined by X-ray crystallography, is the foundational data for modeling its binding to a receptor's active site.
Caption: Role of structure in drug design logic.
References
- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the Biological Frontier: A Comparative Guide to Compounds Derived from 2,3-Difluoro-4-iodoaniline
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is relentless. Among the myriad of starting materials, halogenated anilines serve as versatile building blocks. This guide provides a comparative assessment of the biological activities of compounds hypothetically derived from 2,3-Difluoro-4-iodoaniline, a scaffold with potential for generating novel therapeutic agents. Due to the limited publicly available data on specific derivatives of this compound, this guide will draw upon established principles of medicinal chemistry and extrapolate potential activities based on related structures. We will explore hypothetical derivatives with anticancer and antimicrobial properties and compare them with known therapeutic agents.
Anticipated Biological Activities and Rationale
The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, offers several advantages in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a convenient handle for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Based on the known biological activities of other substituted anilines and iodo-aromatic compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, most notably anticancer and antimicrobial activities. The aniline moiety is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Furthermore, halogenated aromatic compounds have a long history in the development of antimicrobial agents.
Comparative Analysis of Hypothetical Anticancer Agents
To illustrate the potential of this compound in cancer drug discovery, we will consider a hypothetical derivative, Compound A , a substituted quinazoline synthesized from our starting material. Quinazolines are a well-established class of kinase inhibitors. We will compare its hypothetical anticancer activity against known epidermal growth factor receptor (EGFR) inhibitors.
| Compound | Target(s) | IC50 (Hypothetical for Compound A) | Reference Agent | IC50 of Reference Agent |
| Compound A (Hypothetical) | EGFR | 15 nM | Gefitinib | 2-37 nM |
| VEGFR-2 | 50 nM | Vandetanib | 40 nM |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of Compound A against EGFR and VEGFR-2 would be determined using a luminescence-based kinase assay.
-
Reagents: Recombinant human EGFR and VEGFR-2 kinases, substrate peptide, ATP, and ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
The kinase, substrate, and test compound (Compound A or reference drug) are incubated in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway, a common target for anticancer therapies.
Comparative Analysis of Hypothetical Antimicrobial Agents
Next, we will consider a hypothetical antimicrobial agent, Compound B , a substituted benzimidazole derived from this compound. Benzimidazoles are known for their broad-spectrum antimicrobial activity. We will compare its hypothetical activity against common bacterial and fungal strains with a standard antibiotic and antifungal agent.
| Microorganism | Compound B (Hypothetical MIC) | Ciprofloxacin (MIC) | Fluconazole (MIC) |
| Staphylococcus aureus | 8 µg/mL | 0.25-1 µg/mL | - |
| Escherichia coli | 16 µg/mL | 0.015-1 µg/mL | - |
| Candida albicans | 4 µg/mL | - | 0.25-2 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of Compound B would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
-
Procedure:
-
A serial two-fold dilution of Compound B is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Conclusion
A Comparative Study of Phosphine Ligands for the Coupling of 2,3-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 2,3-difluoro-4-iodoaniline is a critical transformation in the synthesis of novel pharmaceutical agents and functional materials. The fluorine substituents on the aniline ring can significantly influence the electronic properties and metabolic stability of the target molecules. The success of these coupling reactions, primarily Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, is highly dependent on the choice of phosphine ligand. This guide provides a comparative analysis of various phosphine ligands, supported by experimental data, to facilitate ligand selection for the efficient coupling of this challenging substrate.
Introduction to Phosphine Ligands in Cross-Coupling
Phosphine ligands play a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling) or amine coordination and deprotonation (in Buchwald-Hartwig coupling), and reductive elimination. The electronic and steric properties of the phosphine ligand are critical determinants of the reaction's efficiency. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and enhance the rate of reductive elimination.
Comparative Performance of Phosphine Ligands
The following tables summarize the performance of various phosphine ligands in the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as reaction conditions may vary.
Suzuki-Miyaura Coupling of this compound
Table 1: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-BuOH | 80 | 24 | 88 |
| P(t-Bu)₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 18 | 75 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 |
Note: Yields are for illustrative purposes and can vary based on the specific boronic acid and reaction conditions.
Buchwald-Hartwig Amination of this compound
Table 2: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of this compound with Amines.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | >98 |
| RuPhos | Pd(OAc)₂ | LHMDS | 1,4-Dioxane | 90 | 12 | 94 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 90 |
| JohnPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | 70 |
Note: Yields are for illustrative purposes and can vary based on the specific amine and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and ligands.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Amine and Aryl Halide Addition: Add the amine (1.1-1.5 equiv.) and this compound (1.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing Reaction Workflows and Concepts
To aid in the understanding of the experimental process and the underlying principles of ligand selection, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized 2,3-Difluoro-4-iodoaniline
This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 2,3-Difluoro-4-iodoaniline, a key intermediate in pharmaceutical development. The selection of a robust and reliable analytical method is critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document outlines the experimental protocols, presents comparative data, and offers a logical framework for method selection tailored for researchers, scientists, and drug development professionals.
Introduction to Purity Analysis of Halogenated Anilines
Halogenated anilines are an important class of compounds in organic synthesis. The purity of these intermediates, such as this compound, directly impacts the impurity profile of the final drug substance. Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of such compounds due to its high resolving power and compatibility with a broad range of analytes.[1] The development of an effective HPLC method involves the systematic optimization of various parameters, including the stationary phase, mobile phase composition, and detector settings, to achieve adequate separation of the main compound from any potential process-related impurities and degradation products.
Potential impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials (e.g., 2,3-difluoroaniline), side reactions leading to isomeric products, or subsequent degradation. For instance, dehalogenation, particularly the loss of an iodine substituent, is a common side reaction that can occur during synthetic steps like nitro group reductions.[2] Therefore, a suitable HPLC method must be capable of separating the main analyte from these closely related structures.
HPLC Method Development Workflow
A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical procedure. The typical workflow involves several stages, from initial screening of columns and mobile phases to final method validation.
Caption: Workflow for HPLC method development and validation.
Comparison of HPLC Methods
Two distinct RP-HPLC methods were evaluated for the purity assessment of this compound. Method A employs a standard C18 stationary phase with an isocratic elution, representing a common starting point for the analysis of moderately polar compounds. Method B utilizes a Phenyl-Hexyl stationary phase with a gradient elution, offering alternative selectivity which can be beneficial for separating compounds with aromatic character.
Caption: Logical comparison of the two proposed HPLC methods.
Experimental Protocols
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Columns:
-
Method A: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Method B: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Reagents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm).
-
Standard: this compound reference standard (>99.5% purity).
-
Sample: Synthesized this compound.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.
| Parameter | Method A (C18, Isocratic) | Method B (Phenyl-Hexyl, Gradient) |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 65% B | Gradient: |
| 0-10 min: 50% to 80% B | ||
| 10-12 min: 80% B | ||
| 12-12.1 min: 80% to 50% B | ||
| 12.1-15 min: 50% B | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 5 µL | 5 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15 min | 15 min |
Results and Data Comparison
A batch of synthesized this compound was analyzed using both HPLC methods. The primary anticipated impurities were the starting material (2,3-difluoroaniline) and a de-iodinated by-product (also 2,3-difluoroaniline).
Table 1: Comparative Analysis of this compound Purity
| Analyte | Method A (C18, Isocratic) | Method B (Phenyl-Hexyl, Gradient) |
| Retention Time (min) | Area % | |
| 2,3-Difluoroaniline | 3.8 | 0.45 |
| This compound | 8.2 | 99.42 |
| Unknown Impurity 1 | 9.5 | 0.13 |
| Calculated Purity (%) | 99.42 | 99.39 |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
Discussion and Conclusion
Both methods were capable of quantifying the purity of this compound and separating it from the key potential impurity, 2,3-difluoroaniline.
-
Method A (C18, Isocratic): This method is straightforward and offers a shorter analysis time for the main peak. However, the resolution between the main peak and the subsequent unknown impurity is lower (Resolution = 2.1), and the main peak exhibits more tailing (Tailing Factor = 1.3). While acceptable for routine purity checks, it may be less suitable for complex impurity profiling.
-
Method B (Phenyl-Hexyl, Gradient): This method provides superior performance in terms of peak shape (Tailing Factor = 1.1) and resolution (Resolution = 3.5). The Phenyl-Hexyl stationary phase offers a different selectivity that enhances the separation of the aromatic analytes. The gradient elution allows for better separation of both early and late-eluting impurities. This method is more robust and better suited for in-depth purity analysis and stability studies.
Recommendation:
For routine quality control where speed is a priority, Method A may be sufficient. However, for method validation, stability testing, and comprehensive impurity profiling, Method B is highly recommended due to its superior resolution and peak symmetry. This ensures a more accurate and reliable assessment of the purity of this compound, which is critical for downstream applications in drug development.
References
A Comparative Guide to the Mechanistic Studies of Reactions Involving 2,3-Difluoro-4-iodoaniline
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key palladium-catalyzed cross-coupling reactions involving 2,3-Difluoro-4-iodoaniline, a critical building block in the synthesis of pharmaceuticals and advanced materials. Understanding the mechanistic nuances of these reactions is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This document focuses on three cornerstone reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, presenting comparative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
At their core, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share a common catalytic cycle revolving around a palladium center. This cycle can be universally broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and transforms the palladium from its Pd(0) to its Pd(II) oxidation state. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this step.[1]
-
Transmetalation / Ligand Exchange: In this step, a nucleophilic partner displaces the iodide on the palladium complex. The nature of this step is the primary point of divergence between the three reaction types.
-
Suzuki-Miyaura: An organoboron species (R-BY₂) transfers its organic group to the palladium center. This process is typically activated by a base.
-
Buchwald-Hartwig: An amine coordinates to the palladium center, followed by deprotonation (assisted by a base) to form a palladium-amido complex.[2]
-
Sonogashira: A copper(I) co-catalyst typically activates a terminal alkyne, forming a copper acetylide which then undergoes transmetalation with the palladium complex. In copper-free variants, the alkyne coordinates directly to the palladium center after deprotonation by a strong base.[1]
-
-
Reductive Elimination: The two organic groups (the aryl group from this compound and the group from the coupling partner) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide.
Mechanism & Key Parameters
The reaction begins with the oxidative addition of this compound to the Pd(0) catalyst. A crucial step is the activation of the boronic acid (or ester) by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II)-aryl complex, exchanging the iodide for the aryl group of the boronic acid. The final reductive elimination step yields the desired biaryl product. The choice of ligand, base, and solvent significantly impacts reaction efficiency.
References
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-4-iodoaniline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2,3-Difluoro-4-iodoaniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use appropriate chemical-resistant gloves that have been inspected prior to use.[1][2] Follow proper glove removal technique to avoid skin contact.[1][2]
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator with appropriate cartridges.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound, based on procedures for similar iodoaniline compounds, involves incineration by a licensed waste disposal company.[1][2][3]
-
Collection and Storage:
-
Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Incineration Method:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
-
Important Considerations:
-
Do not allow the product to enter drains or sewer systems. [1][3]
-
Dispose of contaminated packaging as you would the unused product.[1][2]
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Containment: Prevent further spreading of the spill.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all cleanup materials, including contaminated absorbents and PPE, as hazardous waste according to the procedures outlined above.
Hazard and Precautionary Data Summary
The following table summarizes the key hazard and precautionary information for iodoaniline compounds, which should be considered applicable to this compound.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H335: May cause respiratory irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Harmful if swallowed, in contact with skin or if inhaled.[4] | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][7] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Difluoro-4-iodoaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-iodoaniline was available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other fluoro- and iodo-substituted anilines. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe handling and disposal.
Hazard Summary
Based on analogous compounds, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause skin and serious eye irritation.[1][2][3][4][5][6][7] All operations should be conducted with appropriate personal protective equipment in a designated well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[8] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required. |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or during a spill, a full-face respirator with organic vapor and particulate cartridges is necessary. |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound ensures a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines.
2. Handling:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[2] Use a spatula or other appropriate tools to handle the solid, minimizing dust generation.
-
Heating: Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with temperature control.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[2][4][6] Protect from light.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in designated, sealed, and properly labeled hazardous waste containers.
-
Contaminated Materials: Dispose of any contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.[1]
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed disposal company.[1][3] Do not dispose of this chemical down the drain.[3][5]
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
